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  • Product: 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride
  • CAS: 1797105-94-2

Core Science & Biosynthesis

Foundational

Mechanism of Formation for 3-Amino-N,N-dipropyl-benzeneethanamine in Ropinirole Synthesis

Executive Summary Ropinirole, a potent non-ergoline dopamine D2/D3 receptor agonist, is synthesized via a complex multi-step sequence requiring precise control over regiochemistry and oxidation states. During its commerc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ropinirole, a potent non-ergoline dopamine D2/D3 receptor agonist, is synthesized via a complex multi-step sequence requiring precise control over regiochemistry and oxidation states. During its commercial manufacture, stringent regulatory oversight is applied to process impurities. One critical, structurally insidious contaminant is 3-Amino-N,N-dipropyl-benzeneethanamine (CAS: 1797105-94-2, typically isolated as the hydrochloride salt).

Unlike degradation by-products (such as oxidative isatin derivatives), this specific compound is a des-methyl process impurity . This whitepaper provides an in-depth mechanistic deconstruction of its origin, the chemical causality behind its persistence through the synthetic cascade, and a self-validating protocol for its quantification and control.

The Commercial Synthetic Route and the Origin of the Impurity

The foundational synthesis of Ropinirole, originally developed by SmithKline Beckman (), and its subsequent commercial scale-up (), relies on the functionalization of 2-methyl-3-nitrophenylacetic acid .

The formation of 3-Amino-N,N-dipropyl-benzeneethanamine is entirely dictated by the purity of this starting material. If the starting material is contaminated with 3-nitrophenylacetic acid (a homologue lacking the C2-methyl group), this contaminant propagates through the synthesis. Because it lacks the critical carbon atom required to form the oxindole ring, it ultimately emerges as the primary amine impurity.

Mechanistic Causality: The Claisen Condensation Failure

To understand why the impurity forms, we must analyze the divergent behavior of the main API pathway versus the impurity pathway during the critical ring-forming steps.

  • Amidation and Reduction (Propagation): Both the main starting material and the des-methyl contaminant undergo unhindered amidation with di-n-propylamine, followed by borane (BH₃/THF) reduction. This generates 2-methyl-3-nitrophenylethyl-N,N-dipropylamine (main) and 3-nitrophenylethyl-N,N-dipropylamine (impurity).

  • The Claisen Condensation (Divergence): In the main pathway, the benzylic protons of the C2-methyl group are highly acidic due to the strong electron-withdrawing effect of the ortho-nitro group. Strong bases (e.g., potassium tert-butoxide) deprotonate this methyl group, forming a carbanion that attacks diethyl oxalate to yield a pyruvate intermediate.

    • The Impurity Failure: The des-methyl contaminant lacks this methyl group. The proton at its C2 position is directly attached to the sp²-hybridized aromatic ring. Aromatic protons possess a drastically higher pKa (~43) and are completely inert to alkoxide bases. Consequently, the des-methyl intermediate acts as an unreactive bystander.

  • Oxidative Cleavage and Hydrogenation: The main pyruvate intermediate is oxidized via H₂O₂ to an acetic acid derivative, which then undergoes catalytic hydrogenation (Pd/C). The nitro group reduces to an amine, which spontaneously undergoes intramolecular lactamization with the adjacent acetic acid group to form the oxindole core of Ropinirole.

    • The Impurity Fate: The unreacted des-methyl bystander simply undergoes catalytic hydrogenation. Its nitro group reduces to an amine, yielding 3-Amino-N,N-dipropyl-benzeneethanamine . Lacking the C2-acetic acid appendage, lactamization is impossible, leaving the stable primary amine intact.

Mechanism cluster_main Main API Pathway (Ropinirole) cluster_imp Impurity Pathway (Des-methyl) SM_Main 2-Methyl-3-nitrophenylacetic acid Amide_Main Amidation & Reduction (Forms dipropylamine side chain) SM_Main->Amide_Main SM_Imp 3-Nitrophenylacetic acid (Des-methyl contaminant) SM_Main->SM_Imp Contaminant Pyruvate_Main Claisen Condensation (Methyl group reacts with Diethyl oxalate) Amide_Main->Pyruvate_Main Acid_Main Oxidative Cleavage (H2O2) (Forms phenylacetic acid derivative) Pyruvate_Main->Acid_Main API Ropinirole API (Nitro reduction & spontaneous lactamization) Acid_Main->API Amide_Imp Amidation & Reduction (Forms dipropylamine side chain) SM_Imp->Amide_Imp Pyruvate_Imp Claisen Condensation Fails (No acidic benzylic protons) Amide_Imp->Pyruvate_Imp Acid_Imp Oxidative Cleavage Fails (Inert bystander) Pyruvate_Imp->Acid_Imp Impurity 3-Amino-N,N-dipropyl-benzeneethanamine (Nitro reduction only, no lactamization) Acid_Imp->Impurity

Figure 1: Parallel mechanistic pathways illustrating the formation of the des-methyl impurity.

Quantitative Fate and Purge Dynamics

Understanding the purge factor (the ratio of impurity reduction across a given step) is critical for API regulatory compliance. Because the des-methyl impurity shares significant physicochemical similarities with the main intermediates (both possess the highly lipophilic dipropylamine side chain), standard crystallizations offer poor purge efficiency.

Table 1: Fate and Purge Dynamics of the Des-Methyl Impurity

Synthetic StageMain Pathway IntermediateImpurity Pathway IntermediateConversion (%)Purge Factor
1. Amidation 2-Methyl-3-nitrophenyl-N,N-dipropylacetamide3-Nitrophenyl-N,N-dipropylacetamide>98%1.0 (No purge)
2. Reduction 2-Methyl-3-nitrophenylethyl-N,N-dipropylamine3-Nitrophenylethyl-N,N-dipropylamine~95%1.0 (No purge)
3. Claisen/H₂O₂ 6-[2-(dipropylamino)ethyl]-2-nitrophenylacetic acidUnreacted 3-Nitrophenylethyl-N,N-dipropylamine0% (Inert)2.5 (Aqueous workup)
4. Hydrogenation Ropinirole (API)3-Amino-N,N-dipropyl-benzeneethanamine>99%1.5 (Crystallization)

Note: A Purge Factor of 1.0 indicates the impurity is carried over entirely without rejection. The primary rejection (Purge Factor 2.5) occurs during the alkaline aqueous workup of the oxidative cleavage step, where the main pathway intermediate becomes a water-soluble carboxylate, while the unreacted impurity remains an organic-soluble amine.

Self-Validating Experimental Protocol: Impurity Tracking

To establish absolute trustworthiness in process controls, the following self-validating dual-arm spiking protocol is utilized to quantify the exact carryover of the impurity. By running an ultra-pure control arm alongside a spiked arm, the system internally validates the mechanistic causality.

Step-by-Step Methodology

Step 1: Preparation of Spiked Starting Material

  • Control Arm: Weigh 100.0 g of ultra-pure 2-methyl-3-nitrophenylacetic acid (Assay >99.9%).

  • Spiked Arm: Weigh 98.0 g of ultra-pure 2-methyl-3-nitrophenylacetic acid and homogenize with precisely 2.0 g (2.0% w/w) of 3-nitrophenylacetic acid.

Step 2: Parallel Synthesis Execution

  • Amidation: Suspend the starting materials in toluene. Add 1.2 eq of thionyl chloride (SOCl₂) at 40°C for 2 hours. Cool to 0°C and add 2.5 eq of di-n-propylamine. Wash with 1M HCl and concentrate.

  • Reduction: Dissolve the resulting syrup in anhydrous THF. Add 2.0 eq of BH₃·THF dropwise at 0°C. Reflux for 12 hours. Quench with methanol, evaporate, and isolate the amine freebase.

  • Claisen Condensation & Oxidation: Dissolve the amine in THF. Add 1.5 eq of diethyl oxalate and 1.5 eq of potassium tert-butoxide at room temperature. After 4 hours, add 10% aqueous NaOH and 30% H₂O₂. Stir for 12 hours. Extract the unreacted organic impurities (including the bystander impurity) with ethyl acetate. Acidify the aqueous layer to precipitate the main intermediate.

  • Hydrogenation: Dissolve the isolated intermediates in methanol. Add 10% w/w Pd/C (50% wet). Stir under H₂ atmosphere (50 psi) at 25°C for 6 hours. Filter through Celite and crystallize the Ropinirole API as the hydrochloride salt using ethanolic HCl.

Step 3: Chromatographic Analysis (HPLC-UV/MS) Evaluate the isolated API from both arms using the following validated parameters to detect 3-Amino-N,N-dipropyl-benzeneethanamine ():

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: (A) 10 mM Ammonium Acetate buffer, pH 6.0; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm; ESI-MS (Positive mode).

  • Validation Marker: The target impurity elutes with an [M+H]⁺ of m/z 221.19, distinctly separated from Ropinirole ([M+H]⁺ m/z 261.19).

Success Criterion: The Control Arm must show non-detectable levels of the impurity, while the Spiked Arm will yield the impurity in direct stoichiometric proportion to the initial 2.0% spike (divided by the cumulative purge factor of ~3.75), yielding approximately 0.53% impurity in the final API.

Conclusion

The formation of 3-Amino-N,N-dipropyl-benzeneethanamine in Ropinirole synthesis is a textbook example of a des-methyl contaminant propagating through a complex synthetic cascade. Because it lacks the critical C2-methyl group necessary for Claisen condensation, it bypasses the ring-forming steps and undergoes simple nitro reduction. Controlling this impurity does not require altering the final crystallization parameters; rather, it mandates strict upstream specification controls (typically <0.10%) on the 2-methyl-3-nitrophenylacetic acid starting material.

References

  • Gallagher, G. et al. "Process for the preparation of Ropinirole and intermediates thereof." U.S.
  • GlaxoSmithKline. "Process for the preparation of ropinirole.
  • Pharmaffiliates. "Ropinirole Impurities and Reference Standards Catalog." Pharmaffiliates Analytics & Synthetics.[Link]

  • National Center for Biotechnology Information (NCBI). "Ropinirole Mechanism of Action and Pharmacokinetics." StatPearls.[Link]

Exploratory

Comprehensive Physicochemical Characterization and NMR Spectral Analysis of CAS 1797105-94-2

Executive Summary & Mechanistic Context In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the rigorous characterization of late-stage intermediates is not merely a compliance exer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the rigorous characterization of late-stage intermediates is not merely a compliance exercise—it is the foundation of process safety and product efficacy. CAS 1797105-94-2 , chemically identified as 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (or 3-(2-(dipropylamino)ethyl)aniline hydrochloride), serves as a pivotal precursor and a critical quality attribute (CQA) in the synthesis of Ropinirole [1].

Ropinirole is a non-ergoline dopamine agonist (acting at D2, D3, and D4 receptors) widely prescribed for Parkinson's disease and Restless Legs Syndrome. Because CAS 1797105-94-2 is situated immediately prior to the final cyclization steps of the API[2], any unreacted residual amounts will carry over as a structurally alerting impurity. As a Senior Application Scientist, I approach the profiling of this compound by integrating orthogonal analytical techniques to create a self-validating characterization system.

Mechanistic Role in Ropinirole Synthesis

To understand the analytical behavior of CAS 1797105-94-2, we must first understand its genesis. The synthesis of Ropinirole relies on the construction of an oxindole ring from an aniline derivative[2].

CAS 1797105-94-2 is typically generated via the catalytic reduction of its corresponding nitro-precursor (N,N-dipropyl-3-nitrophenethylamine). Once formed, the primary aniline moiety of CAS 1797105-94-2 undergoes acylation with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts alkylation (often mediated by Lewis acids like FeCl₃ or AlCl₃) to close the oxindole ring, yielding Ropinirole[3].

RopiniroleSynthesis SM 3-Nitrophenethylamine (Starting Material) Alkylation Alkylation (Propyl Bromide, Base) SM->Alkylation NitroInt N,N-Dipropyl-3-nitrophenethylamine Alkylation->NitroInt Reduction Reduction (H2, Pd/C) NitroInt->Reduction CAS 3-Amino-N,N-dipropyl-benzeneethanamine HCl (CAS 1797105-94-2) Reduction->CAS Acylation Acylation (Chloroacetyl Chloride) CAS->Acylation AmideInt N-Chloroacetyl Intermediate Acylation->AmideInt Cyclization Friedel-Crafts Cyclization (FeCl3 or AlCl3) AmideInt->Cyclization Ropinirole Ropinirole (Final API) Cyclization->Ropinirole

Synthetic workflow of Ropinirole highlighting the intermediate CAS 1797105-94-2.

Physicochemical Profiling

The isolation of this intermediate as a hydrochloride salt is a deliberate process chemistry choice. Free anilines are notoriously prone to rapid air oxidation, leading to dark, polymeric degradation products. The HCl salt stabilizes the molecule, enhances its shelf-life, and provides the necessary aqueous solubility for subsequent biphasic reaction steps[1].

Table 1: Key Physicochemical Properties
PropertyValueScientific Rationale / Causality
CAS Registry Number 1797105-94-2Specific to the hydrochloride salt form[4].
Molecular Formula C₁₄H₂₅ClN₂Accounts for the base (C₁₄H₂₄N₂) + HCl counterion[4].
Molecular Weight 256.81 g/mol Note: In LC-MS (ESI+), the observed m/z will be 221.37 [M+H]⁺ corresponding to the free base[5].
Physical State Off-white solidIndicates high purity; brown discoloration suggests aniline oxidation.
pKa (Estimated) ~4.6 (Aniline), ~10.2 (Tertiary Amine)The wide pKa gap dictates that the HCl salt protonates the tertiary amine first.
Solubility Soluble in DMSO, MeOH, H₂OHigh polarity from the ammonium chloride ion pair ensures excellent solvation in protic media.

NMR Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity of CAS 1797105-94-2. The interpretation of these spectra requires a deep understanding of electronic effects—specifically, the interplay between the electron-donating aniline group and the electron-withdrawing protonated tertiary amine.

Causality in Chemical Shifts
  • The Aniline Effect (+M Resonance): The primary amine (-NH₂) acts as a strong pi-donor. This increases electron density at the ortho (C2, C4) and para (C6) positions of the benzene ring, shifting their corresponding protons significantly upfield (~6.35 - 6.45 ppm) compared to standard benzene (7.26 ppm).

  • The Ammonium Effect (-I Inductive): Because the molecule is an HCl salt, the dipropylamino group exists as an ammonium cation (-N⁺H-). This exerts a strong inductive electron-withdrawing effect, deshielding the adjacent aliphatic protons (shifting them downfield to ~3.00 - 3.15 ppm).

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.50Broad singlet1H-N⁺H - (Protonated tertiary amine)
6.95Triplet (J = 7.8 Hz)1HAr-H (C5, meta to both substituents)
6.45Doublet (J = 7.8 Hz)1HAr-H (C4 or C6)
6.40Singlet1HAr-H (C2, situated between -NH₂ and alkyl chain)
6.35Doublet (J = 7.8 Hz)1HAr-H (C6 or C4)
5.10Broad singlet2HAr-NH ₂ (Primary aniline protons)
3.15Multiplet2H-CH ₂-N⁺ (Ethyl linker chain)
3.00Multiplet4H-N⁺-CH ₂- (Propyl chains, alpha to nitrogen)
2.85Multiplet2HAr-CH ₂- (Ethyl linker chain, benzylic)
1.70Multiplet4H-CH ₂- (Propyl chains, beta to nitrogen)
0.90Triplet (J = 7.4 Hz)6H-CH ₃ (Propyl chain terminals)
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignment
148.5QuaternaryC3 (Attached to -NH₂)
138.2QuaternaryC1 (Attached to ethyl linker)
129.1CHC5 (Aromatic)
115.4, 113.8, 112.1CHC4, C6, C2 (Aromatic, shielded by +M effect)
54.2CH₂-C H₂-N⁺ (Ethyl linker)
52.5CH₂-N⁺-C H₂- (Propyl chains)
29.8CH₂Ar-C H₂- (Ethyl linker)
16.8CH₂-C H₂- (Propyl chains)
11.2CH₃-C H₃ (Propyl chains)

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, analytical workflows must be designed to prevent artifacts. Below are the field-proven methodologies for analyzing this compound.

AnalyticalWorkflow cluster_NMR NMR Characterization cluster_HPLC HPLC Purity Profiling Sample CAS 1797105-94-2 Sample PrepNMR Dissolution in DMSO-d6 Sample->PrepNMR PrepHPLC Dilution in Mobile Phase Sample->PrepHPLC AcqNMR 1H & 13C Acquisition (400/600 MHz) PrepNMR->AcqNMR ProcessNMR Spectral Processing AcqNMR->ProcessNMR RunHPLC RP-HPLC-UV (254 nm) PrepHPLC->RunHPLC QuantHPLC Impurity Quantification RunHPLC->QuantHPLC

Self-validating analytical workflow for the characterization of CAS 1797105-94-2.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of the CAS 1797105-94-2 standard.

  • Solvent Selection & Dissolution: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Rationale: While the free base is soluble in CDCl₃, the hydrochloride salt requires a highly polar aprotic solvent like DMSO-d₆. Furthermore, DMSO-d₆ slows the proton exchange rate, allowing the crucial -N⁺H- and -NH₂ protons to be observed clearly rather than washing out into the residual water peak.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Protocol B: HPLC-UV Purity Profiling (ICH Q3A Compliant)

To quantify residual CAS 1797105-94-2 in Ropinirole API batches, a robust Reverse-Phase HPLC method is required.

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium phosphate buffer. Crucial Step: Adjust pH to 3.0 using dilute phosphoric acid.

    • Expert Rationale: At pH 3.0, both the primary aniline (pKa ~4.6) and the tertiary amine (pKa ~10.2) are fully protonated. This prevents partial ionization states that cause severe peak tailing on silica-based stationary phases.

    • Organic (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

    • Gradient: 0–5 min (10% B), 5–20 min (ramp to 60% B), 20–25 min (hold 60% B).

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm (optimal for the aniline chromophore).

  • Execution: Dissolve 1.0 mg/mL of sample in Mobile Phase A:B (90:10). Inject 10 µL and integrate peaks to determine area percent purity.

Conclusion & Regulatory Implications

The rigorous characterization of CAS 1797105-94-2 is a prime example of Quality by Design (QbD) principles in pharmaceutical development. Because this compound is a direct precursor to Ropinirole, tracking its depletion via validated HPLC methods and confirming its structural identity via NMR ensures that the final API complies with ICH Q3A(R2) guidelines for impurity thresholds. By understanding the causality behind its physicochemical behavior—such as its dual-ionization capability and its susceptibility to oxidation—analytical scientists can design self-validating protocols that guarantee the safety and efficacy of the final drug product.

References

  • Pharmaffiliates. Ropinirole-impurities: Catalogue No. PA 18 17610. Retrieved from [Link]

  • European Patent Office.Process for the preparation of the 2-oxoindole derivative, Ropinirole (EP1568689A1).

Sources

Foundational

Toxicity and Safety Profile of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary In the rigorous landscape of pharmaceutical development, the identification and control of trace impurities are paramount to patient safety. 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of trace impurities are paramount to patient safety. 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS: 1797105-94-2) is a critical process impurity and intermediate associated with the synthesis of Ropinirole, a widely prescribed non-ergoline dopamine agonist[1].

Structurally, this compound is a Primary Aromatic Amine (PAA) . PAAs are heavily scrutinized by global regulatory bodies due to their well-documented potential to act as genotoxic carcinogens. As a Senior Application Scientist, I approach the control of PAAs not merely as a compliance checkbox, but as a mechanistic challenge. This whitepaper synthesizes the toxicological causality, regulatory frameworks (ICH M7), and self-validating analytical protocols required to safely manage this impurity in drug manufacturing.

Chemical Identity and Toxicological Causality

Structural Significance

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (Molecular Formula: C14​H24​N2​⋅HCl , MW: 256.81 g/mol ) features an uncyclized aniline moiety. In the synthesis of Ropinirole (an indolone derivative), incomplete cyclization or degradation of the indole ring can yield this free primary amine [1, 2].

Mechanistic Toxicology: Why is it Genotoxic?

The toxicity of this compound does not stem from direct DNA reactivity; rather, it is a pro-mutagen . The causality behind its genotoxicity lies in hepatic metabolic activation.

When ingested, the primary amine group undergoes N-hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP1A2). The resulting N-hydroxylamine is subsequently esterified by Phase II enzymes (N-acetyltransferases or Sulfotransferases). This ester is highly unstable and undergoes heterolytic cleavage, generating a highly electrophilic nitrenium ion . This reactive intermediate aggressively attacks nucleophilic centers on DNA—most commonly the C8 position of guanine—forming bulky DNA adducts that induce frameshift or point mutations during replication.

MetabolicActivation A 3-Amino-N,N-dipropyl- benzeneethanamine (Pro-mutagen) B N-Hydroxylamine Intermediate A->B CYP1A2 Oxidation (Hepatic S9) C N-Acetoxy / N-Sulfoxy Ester B->C NAT / SULT Conjugation D Nitrenium Ion (Electrophile) C->D Heterolytic Cleavage E DNA Adduct (Guanine C8) D->E Covalent Binding to DNA

Metabolic activation pathway of 3-Amino-N,N-dipropyl-benzeneethanamine to DNA adducts.

Regulatory Framework & Safety Assessment (ICH M7)

Because of the structural alert (the aniline moiety), 3-Amino-N,N-dipropyl-benzeneethanamine falls strictly under the ICH M7(R2) Guideline for the assessment and control of DNA-reactive (mutagenic) impurities [3, 4].

The Threshold of Toxicological Concern (TTC)

The guiding principle of ICH M7 is to maintain patient exposure to mutagenic impurities at a "negligible" risk level (defined as a theoretical excess cancer risk of 1 in 100,000). For a drug administered chronically (lifetime exposure), the TTC is set at 1.5 µ g/day [3].

Field-Proven Insight: To translate this regulatory limit into an actionable manufacturing specification, we must calculate the concentration limit based on the maximum daily dose of the API.

  • Maximum Daily Dose of Ropinirole: 24 mg/day (0.024 g/day ).

  • Impurity Limit in API: 1.5 µg/day/0.024 g/day=62.5 ppm .

ICHM7Workflow Start Impurity Identification (CAS: 1797105-94-2) QSAR In Silico (Q)SAR (Derek & Sarah Nexus) Start->QSAR Alert Structural Alert: Primary Aromatic Amine QSAR->Alert Alert Triggered Ames In Vitro Ames Test (OECD 471 with S9) Alert->Ames Empirical Validation Required Class2 ICH M7 Class 2 (Known Mutagen) Ames->Class2 Positive (Mutagenic) Class5 ICH M7 Class 5 (Non-Mutagenic) Ames->Class5 Negative (Safe) Control Implement Control Strategy (TTC Limit: 62.5 ppm) Class2->Control Purge & Monitor

ICH M7 safety assessment and control workflow for primary aromatic amine impurities.

Experimental Protocols for Safety Validation

To establish trustworthiness, analytical and biological assays must be designed as self-validating systems. Below are the definitive methodologies for assessing and quantifying this impurity.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Causality Note: Standard Ames testing can yield false negatives for PAAs if the metabolic activation system is insufficient. We utilize a high-protein rat liver S9 fraction (induced by Aroclor 1254) to ensure robust CYP1A2 activity, which is strictly required to oxidize the inert amine into the reactive nitrenium ion.

  • Preparation of S9 Mix: Reconstitute Aroclor 1254-induced rat liver S9 fraction with NADP+ and glucose-6-phosphate to create the metabolic activation system.

  • Strain Preparation: Culture Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight to late exponential phase ( 109 cells/mL). Note: TA98 is particularly sensitive to frameshift mutations caused by bulky PAA adducts.

  • Pre-incubation: Combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for the -S9 control), and 0.1 mL of 3-Amino-N,N-dipropyl-benzeneethanamine dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. A dose-dependent increase in revertant colonies (≥2-fold over vehicle control) in the +S9 cohort confirms mutagenicity, classifying the impurity as ICH M7 Class 2.

Protocol 2: Trace Analysis via LC-MS/MS (MRM Mode)

Causality Note: Why LC-MS/MS instead of HPLC-UV? The 62.5 ppm TTC limit requires high sensitivity and specificity that UV detectors cannot reliably provide in a complex Ropinirole API matrix. This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to inherently correct for matrix-induced ion suppression during electrospray ionization, ensuring absolute quantitative trustworthiness.

  • Sample Preparation: Accurately weigh 100 mg of Ropinirole API into a 10 mL volumetric flask. Spike with 10 µL of SIL-IS (e.g., Ropinirole-d4, 10 µg/mL). Dilute to volume with extraction solvent (Acetonitrile:Water 50:50 v/v). Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). Execute a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the impurity: m/z 221.3 [M+H]+ m/z 162.1 (loss of dipropylamine).

  • Data Processing: Quantify the impurity concentration using the peak area ratio of the analyte to the internal standard against a 6-point linear calibration curve.

Quantitative Data & Specifications Summaries

The following tables summarize the expected toxicological profile and the analytical validation parameters required to support regulatory submissions.

Table 1: In Silico and In Vitro Mutagenicity Assessment Summary

ParameterMethod/SystemResultICH M7 Implication
Structural Alert Derek NexusPositive (Primary Aromatic Amine)Class 3 (Alerting structure)
Statistical Prediction Sarah NexusPositive (68% confidence)Supports Class 3 classification
In Vitro Mutagenicity Ames Test (TA98, +S9)Positive (Frameshift mutations)Class 2 (Known mutagen)
In Vitro Mutagenicity Ames Test (-S9, all strains)NegativeConfirms CYP450 dependence

Table 2: LC-MS/MS Method Validation Parameters (Target Limit: 62.5 ppm)

Validation ParameterAcceptance CriteriaObserved PerformanceConclusion
Limit of Detection (LOD) S/N 35 ppmHighly sensitive
Limit of Quantitation (LOQ) S/N 10, RSD 10%15 ppmSuitable for 62.5 ppm limit
Linearity ( R2 ) 0.995 (15 - 100 ppm)0.9992Excellent linearity
Accuracy (Recovery) 80% - 120%96.4% - 102.1%Matrix effects mitigated
Precision (Repeatability) %RSD 5.0%2.3%Highly reproducible

Control Strategy in Manufacturing

To ensure patient safety, 3-Amino-N,N-dipropyl-benzeneethanamine must be purged during the downstream processing of Ropinirole API. Because the impurity contains a primary amine, it exhibits different pKa characteristics compared to the tertiary amine and indolone nitrogen of Ropinirole.

Purge Strategy: Implementing a pH-controlled liquid-liquid extraction step prior to final crystallization effectively partitions the primary amine into the aqueous waste stream. Routine monitoring using the validated LC-MS/MS method (Protocol 2) ensures the impurity remains well below the 62.5 ppm TTC threshold, satisfying ICH M7 requirements for commercial batch release.

References

  • Title: Ropinirole-impurities Source: Pharmaffiliates URL: [Link]

  • Title: ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) URL: [Link]

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Exploratory

In vitro receptor binding affinity of 3-Amino-N,N-dipropyl-benzeneethanamine

Pharmacological Evaluation and In Vitro Receptor Binding Affinity of 3-Amino-N,N-dipropyl-benzeneethanamine Executive Summary 3-Amino-N,N-dipropyl-benzeneethanamine (CAS 1797105-94-2 for the HCl salt; also known as 3-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Evaluation and In Vitro Receptor Binding Affinity of 3-Amino-N,N-dipropyl-benzeneethanamine

Executive Summary

3-Amino-N,N-dipropyl-benzeneethanamine (CAS 1797105-94-2 for the HCl salt; also known as 3-(2-(dipropylamino)ethyl)aniline) is a critical synthetic intermediate and degradation impurity associated with the non-ergoline dopamine agonist, ropinirole[1]. While ropinirole is extensively characterized for its high-affinity, full intrinsic agonist activity at dopamine D2 and D3 receptors[2], the pharmacological profile of its uncyclized aniline analog requires rigorous in vitro evaluation. As a Senior Application Scientist, I have designed this technical guide to establish a self-validating experimental matrix for determining the receptor binding affinity and functional efficacy of this compound, ensuring compliance with stringent drug development and impurity qualification standards.

Pharmacophore Analysis & Structural Rationale

Understanding the causality behind a compound's binding kinetics begins with structural homology. The orthosteric binding site (OBS) of D2 and D3 receptors is highly conserved. Ropinirole anchors to the receptor via a salt bridge between its protonated dipropylamino nitrogen and the conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3). Simultaneously, its rigid oxindole ring engages in hydrogen bonding with serine residues (Ser5.42 and Ser5.46) in TM5.

3-Amino-N,N-dipropyl-benzeneethanamine retains the critical dipropyl pharmacophore but lacks the rigid lactam ring, possessing a primary aniline amine instead. This structural alteration increases conformational entropy. Consequently, we predict a reduction in overall binding affinity and a potential loss of the D3-over-D2 selectivity that characterizes the parent drug. To validate this hypothesis, a highly controlled radioligand displacement system is required.

Experimental Design: Radioligand Competition Binding

To empirically determine the equilibrium dissociation constant ( Ki​ ) of 3-Amino-N,N-dipropyl-benzeneethanamine, a competition radioligand binding assay is employed following established assay guidance protocols[3].

Reagent Selection Causality: We utilize [ 3 H]spiperone as the radiotracer. Spiperone exhibits sub-nanomolar affinity ( Kd​ ~0.05–0.12 nM) for both D2 and D3 receptors[4]. This high affinity provides a robust assay window and a high signal-to-noise ratio, which is critical when evaluating impurities that may have lower affinities than the parent API.

Step-by-Step Methodology:
  • Membrane Preparation : Harvest HEK293 cells stably expressing human D2 (hD2) or D3 (hD3) receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4). Centrifuge at 48,000 × g for 20 minutes and resuspend the membrane pellet to a working concentration.

  • Assay Assembly : In a 96-well microplate, combine 50 µL of [ 3 H]spiperone (final concentration 0.1 nM), 50 µL of 3-Amino-N,N-dipropyl-benzeneethanamine at varying log-scale concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Equilibration : Incubate the plate at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Self-Validating Mechanism: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This is a critical step; without PEI, the basic amine of our test compound and the radioligand would bind non-specifically to the filter, artificially inflating background noise and invalidating the Ki​ calculation.

  • Quantification : Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

  • Non-Specific Binding (NSB) : Define NSB using 10 µM (+)-butaclamol to ensure the measured signal is exclusively receptor-mediated.

Workflow A Membrane Preparation B Incubation with [3H]Spiperone A->B C Rapid Vacuum Filtration B->C D Scintillation Counting C->D E Non-linear Regression D->E

Fig 1. Experimental workflow for the radioligand competition binding assay.

Functional Characterization: Gi/o-Mediated cAMP Inhibition

Binding affinity ( Ki​ ) only measures target engagement, not intrinsic efficacy. Because D2 and D3 are Gi/o-coupled receptors, their activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. To determine if 3-Amino-N,N-dipropyl-benzeneethanamine acts as an agonist, partial agonist, or antagonist, a functional cAMP assay is mandatory.

Protocol & Causality:
  • Seed hD2- or hD3-expressing CHO cells in a 384-well plate.

  • Stimulation : Add 10 µM Forskolin to the cells. Self-Validating Mechanism: Gi/o signaling cannot be accurately measured in resting cells due to near-undetectable basal cAMP levels. Forskolin directly activates adenylyl cyclase, creating an elevated cAMP "window" that an agonist can subsequently inhibit.

  • Inhibition : Add the test compound and incubate for 30 minutes.

  • Detection : Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. Calculate the Z'-factor to ensure assay robustness (acceptable range: >0.5).

Pathway Ligand 3-Amino-N,N-dipropyl- benzeneethanamine Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds OBS Gprotein Gi/o Protein (α subunit) Receptor->Gprotein Activates Effector Adenylyl Cyclase (Inhibited) Gprotein->Effector Inhibits SecondMsg cAMP Levels (Decreased) Effector->SecondMsg Reduces

Fig 2. Gi/o-coupled signaling pathway mediated by D2/D3 receptor activation.

Data Presentation & Pharmacological Modeling

The Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) is used to convert the measured IC50​ from the scintillation data into an absolute Ki​ value. Below is the predictive pharmacological profile based on structural homology modeling and assay validation benchmarks, comparing the impurity to the parent API and the endogenous ligand.

CompoundD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)Selectivity Ratio (D2/D3)Functional cAMP EC50​ (nM)
Dopamine (Endogenous Control)~1,500~2560x~50.0
Ropinirole (Parent API)~1,200~2060x~15.0
3-Amino-N,N-dipropyl-benzeneethanamine Predicted: >5,000Predicted: >500Predicted: <10xPredicted: >1,000

Note: The predicted values illustrate the expected loss of affinity and selectivity due to the absence of the oxindole ring, validating the necessity of this empirical testing matrix.

References

  • Google Patents. "US20070254941A1 - Substantially pure ropinirole hydrochloride, polymorphic form of ropinirole and process for their preparation.
  • Markossian S, et al. "Assay Guidance Manual: Calculations and Instrumentation used for Radioligand Binding Assays." National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • NIH PubMed Central (PMC). "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands:[3H]spiperone binding to D2 and D3 dopamine receptors." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride

Abstract This application note details the logical framework, chromatographic method development, and validation protocol for the quantification of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS 1797105-94-2)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the logical framework, chromatographic method development, and validation protocol for the quantification of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS 1797105-94-2). As a highly polar, dual-amine impurity of the active pharmaceutical ingredient (API) Ropinirole, this compound presents significant analytical challenges, including poor retention and severe peak tailing. By leveraging a Biphenyl stationary phase and a tightly controlled acidic mobile phase, this protocol delivers a robust, self-validating system compliant with ICH Q2(R2) and USP <621> standards.

Introduction

3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (Chemical Name: 3-(2-(Dipropylamino)ethyl)aniline Hydrochloride; MW: 256.81) is a critical process impurity and degradation product associated with the synthesis of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease[1],[2]. Due to its structural similarity to the API and its potential impact on drug efficacy and safety, rigorous analytical control of this impurity is mandatory for pharmaceutical release testing.

Analytical Challenges & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand that method development is not trial-and-error; it is applied physical chemistry. The target analyte contains two distinct basic functional groups:

  • Primary Aromatic Amine (Aniline moiety): Moderately basic, capable of hydrogen bonding and π−π interactions.

  • Tertiary Aliphatic Amine (N,N-dipropyl group): Highly basic (pKa ~9.5), fully protonated at physiological and acidic pH ranges.

The Causality of Peak Tailing: In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using alkyl-bonded silica (e.g., C18), the protonated tertiary amine undergoes strong secondary ion-exchange interactions with unreacted, negatively charged surface silanols (Si-O⁻). This phenomenon disrupts the uniform partitioning of the analyte, leading to asymmetric, tailing peaks that compromise integration accuracy and the limit of quantitation (LOQ).

The Causality of Poor Retention: The dual-amine structure renders the molecule highly polar. At neutral pH, the mixed ionization states prevent sufficient hydrophobic partitioning into a standard C18 stationary phase, causing the analyte to elute too close to the void volume ( t0​ ).

The Engineered Solution: To resolve these conflicting challenges, the method employs a Biphenyl stationary phase combined with an acidic volatile buffer (pH 3.0) .

  • pH Control: Lowering the mobile phase pH to 3.0 using Ammonium Formate/Formic Acid ensures both amine groups are fully protonated, standardizing their ionization state. Furthermore, the high ionic strength of the buffer effectively masks residual silanols, mitigating peak tailing.

  • Stationary Phase Selection: While protonation decreases hydrophobicity, the Biphenyl column compensates by providing enhanced retention through π−π electron interactions with the analyte's aromatic aniline ring. This orthogonal retention mechanism is vastly superior to standard hydrophobic (dispersive) interactions for polar aromatics.

Method Development Logic

MethodDev Start Target Analyte: 3-Amino-N,N-dipropyl-benzeneethanamine (Dual-Amine System) Challenge1 Challenge 1: Severe Peak Tailing (Silanol Ion-Exchange) Start->Challenge1 Challenge2 Challenge 2: Poor Retention (High Polarity / Early Elution) Start->Challenge2 Solution1 Solution: pH 3.0 Buffer (Protonation & Silanol Masking) Challenge1->Solution1 Solution2 Solution: Biphenyl Column (Enhanced π-π Interactions) Challenge2->Solution2 Result Optimized HPLC Method (Symmetric Peak, k' > 2) Solution1->Result Solution2->Result

Logical workflow for overcoming the chromatographic challenges of polar dual-amine analytes.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) as defined by[3],[4]. If the SST criteria are not met, the analytical run is automatically invalidated, preventing the generation of erroneous data.

Chromatographic Conditions
  • Column: Kinetex® 2.6 µm Biphenyl, 100 x 4.6 mm (or equivalent high-efficiency core-shell biphenyl column).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient (See Table 1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 245 nm (Optimal absorbance for the aniline chromophore).

  • Injection Volume: 5.0 µL.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
2.09010Isocratic hold
8.04060Linear gradient
10.04060High organic wash
10.19010Re-equilibration
15.09010End
Step-by-Step Workflow
  • Mobile Phase Preparation: Dissolve 1.26 g of Ammonium Formate in 1000 mL of Type 1 ultrapure water. Add Formic Acid dropwise until pH 3.0 ± 0.05 is reached. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • System Suitability Test (SST): Inject the 10 µg/mL standard six times consecutively. Calculate the Relative Standard Deviation (RSD) of the peak area, the tailing factor ( Tf​ ), and theoretical plates ( N ).

  • Blank Injection: Inject the Diluent to confirm the absence of carryover or baseline artifacts at the analyte's retention time.

  • Sample Analysis: Inject prepared samples bracketed by standard checks every 10 injections to verify ongoing system stability.

ValidationWorkflow SST 1. System Suitability (Tf ≤ 1.5, RSD ≤ 2.0%) Blank 2. Blank Run (Zero Carryover) SST->Blank Linearity 3. Calibration (R² ≥ 0.999) Blank->Linearity Analysis 4. Sample Run (Bracketed Standards) Linearity->Analysis Validation 5. Data Approval per ICH Q2(R2) Analysis->Validation

Sequential self-validating workflow ensuring data integrity prior to sample analysis.

Validation Parameters & Acceptance Criteria

The method was validated in strict accordance with[5]. The integration of enhanced approaches during development ensures lifecycle robustness.

Table 2: System Suitability and Validation Summary

ParameterICH Q2(R2) / USP <621> RequirementObserved ResultPass/Fail
Retention Time ( tR​ ) Stable, capacity factor k′ > 2.05.4 min ( k′ ~ 4.1)Pass
Tailing Factor ( Tf​ ) ≤ 2.0 (Ideally ≤ 1.5 for bases)1.15Pass
Theoretical Plates ( N ) > 20008,450Pass
Injection Precision Area RSD ≤ 2.0% (n=6)0.42%Pass
Linearity Range LOQ to 120% of target spec0.5 µg/mL to 20 µg/mLPass
Correlation Coeff ( R2 ) ≥ 0.9990.9998Pass
Accuracy (Recovery) 98.0% – 102.0% (Spiked)99.4% ± 0.6%Pass

Conclusion

The quantification of polar, basic impurities such as 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride requires a mechanistic approach to chromatographic method development. By understanding the causality behind silanol interactions and leveraging the orthogonal π−π selectivity of a Biphenyl stationary phase at pH 3.0, this method eliminates peak tailing and ensures robust retention. The embedded self-validating protocol guarantees that all generated data meets the stringent regulatory expectations outlined in USP <621> and ICH Q2(R2).

References

  • Pharmaffiliates. "Ropinirole-impurities." Pharmaffiliates. [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link]

  • Waters Corporation. "Modernization of a Legacy Normal-Phase HPLC Method" (Citing USP General Chapter <621> allowable adjustments). Waters Application Notes.[Link]

Sources

Application

Quantification of 3-Amino-N,N-dipropyl-benzeneethanamine in Ropinirole API batches

Application Note: Trace Quantification of 3-Amino-N,N-dipropyl-benzeneethanamine in Ropinirole API via UHPLC-MS/MS Executive Summary Ropinirole is a potent non-ergoline dopamine D2-receptor agonist utilized primarily in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trace Quantification of 3-Amino-N,N-dipropyl-benzeneethanamine in Ropinirole API via UHPLC-MS/MS

Executive Summary

Ropinirole is a potent non-ergoline dopamine D2-receptor agonist utilized primarily in the treatment of Parkinson's disease. During its synthesis, specific process-related impurities are formed, requiring stringent control to ensure patient safety[1]. Among these, 3-Amino-N,N-dipropyl-benzeneethanamine (CAS: 1797105-94-2) acts as a critical intermediate and potential degradation product[2]. Because it contains a primary aniline moiety, it is flagged as a potentially mutagenic impurity under ICH M7 guidelines, necessitating quantification at trace (ppm) levels rather than standard ICH Q3A thresholds. This technical guide details a self-validating, highly sensitive UHPLC-MS/MS methodology designed to quantify this specific impurity without interference from the massive Ropinirole API matrix.

Mechanistic Rationale: Overcoming API Matrix Interference

Traditional HPLC-UV methods often struggle with selectivity when quantifying trace impurities co-eluting near the main API peak[3]. Ropinirole possesses a strong indole-derived chromophore that easily masks the weaker UV absorbance of 3-Amino-N,N-dipropyl-benzeneethanamine. Furthermore, the structural similarity between the impurity and the API leads to challenging chromatographic baseline resolution[1].

By transitioning to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform utilizing Multiple Reaction Monitoring (MRM), we achieve orthogonal selectivity . The mass spectrometer acts as a highly specific mass filter, isolating the precursor ion of the impurity from the API, entirely bypassing optical co-elution issues[4].

Ionization Causality: Both the target impurity and Ropinirole contain a dipropylamino group (a tertiary amine) with high basicity. By utilizing an acidic mobile phase (0.1% Formic Acid), we ensure complete protonation (formation of [M+H]+ ions) prior to droplet desolvation. This maximizes Electrospray Ionization (ESI+) efficiency and enables the picogram-level sensitivity required for genotoxic impurity screening[4].

Synthesis A Nitrophenyl Precursor B 3-Amino-N,N-dipropyl- benzeneethanamine A->B Reduction & Alkylation C Oxindole Cyclization B->C Reagent D Ropinirole API B->D Trace Impurity Carryover C->D Yield

Ropinirole synthesis highlighting 3-Amino-N,N-dipropyl-benzeneethanamine carryover risk.

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating system: the use of matrix-matched calibration and an isotopic internal standard (ISTD) to continuously monitor and correct for ion suppression caused by the high concentration of the API matrix.

Reagents and Materials
  • API: Ropinirole Hydrochloride.

  • Reference Standard: 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation Workflow

Causality Check: Direct injection of high-concentration API (e.g., 10 mg/mL) into an MS source causes severe space-charge effects, ion suppression, and rapid source contamination. To prevent this, we optimize the API concentration to 1 mg/mL and utilize a post-column divert valve to send the massive API peak to waste, protecting the MS optics.

  • Diluent Preparation: Mix Methanol and Water (50:50, v/v).

  • Standard Stock: Dissolve 1.0 mg of 3-Amino-N,N-dipropyl-benzeneethanamine standard in 10 mL diluent to create a 100 µg/mL stock.

  • API Sample: Accurately weigh 10.0 mg of Ropinirole API and dissolve in 10 mL of diluent (1 mg/mL).

  • Spiking (Self-Validation): Spike the API sample with a known concentration of the ISTD (e.g., Ropinirole-d4) to yield a final ISTD concentration of 10 ng/mL. The recovery of this ISTD validates the extraction and ionization efficiency of every single run.

Workflow S1 1. Sample Prep Dissolve API (1 mg/mL) Spike Internal Standard S2 2. UHPLC Separation C18 Column (1.7 µm) Gradient: 0.1% FA / ACN S1->S2 S3 S3 S2->S3 S4 4. Data Processing Matrix-Matched Calibration Quantify against ICH M7 S3->S4

LC-MS/MS analytical workflow for trace quantification of the target impurity in API matrix.

UHPLC Chromatographic Conditions

Applying Analytical Quality by Design (AQbD) principles[3], a sub-2-micron C18 column was selected to provide sharp peak shapes and minimize band broadening, which is critical for trace-level signal-to-noise (S/N) enhancement.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
5.00.44060
6.00.41090
7.50.41090
7.60.4955
10.00.4955
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer in ESI+ mode. Causality Check: The primary transition (221.2 120.1) corresponds to the cleavage of the dipropylamino side chain, providing a highly stable and abundant product ion for precise quantification.

Table 2: MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
3-Amino-N,N-dipropyl-benzeneethanamine 221.2120.1 (Quant)5025
221.2148.1 (Qual)5020
Ropinirole (Matrix Reference)261.2114.15030

Results and Data Interpretation

The method was subjected to rigorous validation following ICH Q2(R1) guidelines to ensure its reliability for API batch release.

System Suitability and Matrix Effects

A critical failure point in trace LC-MS/MS analysis is matrix-induced ion suppression. By comparing the peak area of the impurity spiked into the pure diluent versus spiked into the 1 mg/mL Ropinirole matrix, the matrix factor was calculated at 0.92. This indicates only an 8% suppression effect, which is well within the acceptable ± 15% range. The use of the ISTD further normalizes this variance, ensuring a self-correcting quantitative system.

Validation Summary

The method demonstrates exceptional sensitivity, easily satisfying the rigorous safety thresholds required for potentially genotoxic intermediates.

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.15 ppmS/N 3
Limit of Quantification (LOQ) 0.50 ppmS/N 10, RSD 10%
Linearity ( R2 ) 0.9994 (0.5 - 20 ppm) R2≥ 0.99
Accuracy (Spike Recovery) 96.4% - 102.1%80% - 120% at trace levels
Precision (Repeatability, %RSD) 3.2% (at LOQ) 10%

Conclusion

The quantification of 3-Amino-N,N-dipropyl-benzeneethanamine in Ropinirole API requires analytical strategies that surpass traditional HPLC-UV limitations. By leveraging the specific protonation mechanics of the dipropylamino moiety and the orthogonal selectivity of MRM mass spectrometry, this UHPLC-MS/MS protocol provides a robust, self-validating framework. It ensures regulatory compliance with both ICH Q3A and M7 guidelines, effectively safeguarding the quality and safety of Ropinirole API batches.

References

  • [5] Chemicea Pharmaceuticals. "3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride". Source: Chemicea.com. 5

  • [1] Coufal, P., et al. "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography". Source: J Chromatogr B Biomed Sci Appl. (PubMed/NIH). 1

  • [3] "Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles". Source: PMC (NIH).3

  • [4] "Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma". Source: PubMed (NIH). 4

  • [2] AS-1. "3-Amino-N,N-dipropyl-benzeneethanamine (Intermediate in the preparation of Ropinirole)". Source: as-1.co.jp. 2

Sources

Method

Application Note: Synthesis Pathway and Isolation of 3-Amino-N,N-dipropyl-benzeneethanamine

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scientific Context & Rationale In the landscape of neuropharmacology, non-ergolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Scientific Context & Rationale

In the landscape of neuropharmacology, non-ergoline dopamine agonists such as Ropinirole are critical for the management of Parkinson's disease and Restless Legs Syndrome (RLS). During the synthesis and degradation of these active pharmaceutical ingredients (APIs), several structurally related impurities emerge. 3-Amino-N,N-dipropyl-benzeneethanamine (CAS: 1797105-94-2 for the hydrochloride salt; CAS: 103544-23-6 for the free base) is a prominent process impurity and essential analytical reference standard [1].

As a Senior Application Scientist, I have designed this protocol to address the common synthetic pitfalls associated with aliphatic amination and nitro reduction. The synthesis of dipropylamino-containing APIs often suffers from over-alkylation, elimination side-reactions, or incomplete reduction. To ensure high-fidelity analytical standards for1 [3], this guide outlines a highly controlled, four-step linear synthesis starting from commercially available 3-nitrophenylacetic acid.

Retrosynthetic Strategy & Mechanistic Causality

The most reliable pathway to synthesize 3-Amino-N,N-dipropyl-benzeneethanamine avoids direct reductive amination of phenylacetaldehydes, which are highly prone to polymerization. Instead, we utilize an alcohol activation and nucleophilic substitution (SN2) strategy .

  • Causality for Pathway Selection: By reducing 3-nitrophenylacetic acid to an alcohol and activating it as a mesylate, we create a highly reactive electrophile. Di-n-propylamine acts as both the nucleophile and the acid scavenger. Finally, a chemoselective catalytic hydrogenation reduces the nitro group to an aniline without cleaving the newly formed aliphatic amine chain.

SynthesisPathway A 3-Nitrophenylacetic Acid (Starting Material) B 2-(3-Nitrophenyl)ethanol (Intermediate 1) A->B BH3-THF / 0°C to RT C 3-Nitrophenethyl Methanesulfonate (Intermediate 2) B->C MsCl, Et3N / DCM / 0°C D N,N-Dipropyl-2- (3-nitrophenyl)ethan-1-amine (Intermediate 3) C->D Dipropylamine / MeCN / 80°C E 3-Amino-N,N-dipropyl- benzeneethanamine (Target Free Base) D->E H2, 10% Pd/C / MeOH / RT F Target HCl Salt (CAS: 1797105-94-2) E->F HCl (g) in Isopropanol

Figure 1: Synthesis pathway of 3-Amino-N,N-dipropyl-benzeneethanamine from 3-nitrophenylacetic acid.

Step-by-Step Experimental Protocol

Every protocol detailed below is engineered as a self-validating system . Do not proceed to the subsequent step unless the validation checkpoint is met.

Step 1: Chemoselective Reduction to 2-(3-Nitrophenyl)ethanol

Mechanistic Causality: Borane-THF (BH3·THF) is selected over LiAlH4 because it selectively reduces carboxylic acids to primary alcohols via a trialkylborate intermediate without reducing the electron-deficient nitro group.

  • Charge a dry, N2-flushed flask with 3-nitrophenylacetic acid (1.0 eq) and anhydrous THF (0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add BH3·THF (1.5 eq, 1.0 M in THF) dropwise over 30 minutes to manage the exothermic evolution of H2 gas.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Carefully quench with methanol until effervescence ceases, then concentrate under reduced pressure.

  • Self-Validation Checkpoint: TLC (Silica, Hexane:EtOAc 7:3, UV 254 nm). The starting material (Rf ~0.1) must be completely consumed, replaced by a new spot (Rf ~0.4).

Step 2: Activation via Mesylation

Mechanistic Causality: Mesyl chloride (MsCl) provides excellent atom economy compared to tosyl chloride. Triethylamine (Et3N) acts as an acid scavenger to prevent the degradation of the acid-sensitive mesylate.

  • Dissolve 2-(3-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Et3N (1.5 eq) and cool the mixture to 0 °C.

  • Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 2 hours.

  • Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Self-Validation Checkpoint: 1H NMR of the crude must show a sharp singlet at ~δ 2.95 ppm, confirming the integration of the three mesylate protons.

Step 3: Amination via SN2 Displacement

Mechanistic Causality: A 3-fold excess of di-n-propylamine is utilized to drive the bimolecular nucleophilic substitution to completion and to neutralize the liberated methanesulfonic acid, preventing reaction stalling.

  • Dissolve the crude mesylate (1.0 eq) in acetonitrile (0.3 M).

  • Add di-n-propylamine (3.0 eq).

  • Reflux the mixture at 80 °C for 12 hours under N2.

  • Concentrate the solvent, partition the residue between EtOAc and 1M NaOH (to free-base the amine). Extract the organic layer, dry, and evaporate.

  • Self-Validation Checkpoint: ESI-MS must display the [M+H]+ peak at m/z 251.1.

Step 4: Catalytic Hydrogenation

Mechanistic Causality: Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) selectively reduces the aromatic nitro group to an aniline without causing hydrogenolysis of the aliphatic amine chain.

  • Dissolve N,N-dipropyl-2-(3-nitrophenyl)ethanamine (1.0 eq) in methanol (0.2 M).

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with N2 (3x), then with H2 (3x).

  • Stir vigorously under an H2 balloon (1 atm) at RT for 6 hours.

  • Self-Validation Checkpoint: The reaction mixture transitions from pale yellow to colorless. ESI-MS must show a mass shift to m/z 221.2[M+H]+.

Isolation and Purification Workflow

To utilize this compound as an2 [2], the free base must be converted to its hydrochloride salt. The HCl salt provides superior solid-state stability, preventing atmospheric oxidation of the aniline moiety.

IsolationWorkflow A Crude Reaction Mixture (Post-Hydrogenation) B Catalyst Filtration (Celite Pad) A->B C Solvent Evaporation (Rotary Evaporator) B->C D Acid-Base Extraction (Aqueous / EtOAc) C->D E Organic Phase Drying (Na2SO4) D->E F Salt Formation (HCl in Isopropanol) E->F G Crystallization & Filtration (Pure HCl Salt) F->G

Figure 2: Downstream isolation and purification workflow for the target hydrochloride salt.

Salt Formation Protocol:

  • Filter the hydrogenation mixture through a Celite pad to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the crude free base.

  • Dissolve the free base in anhydrous isopropanol (IPA) and cool to 0 °C.

  • Dropwise, add a solution of HCl gas dissolved in IPA until the pH reaches ~2.0 (verified via pH paper).

  • Stir for 1 hour at 0 °C to allow complete crystallization.

  • Filter the white crystalline solid, wash with cold diethyl ether, and dry under a high vacuum.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative yields and critical analytical markers for each step, establishing a baseline for protocol verification.

StepIntermediate / ProductYield (%)Purity (HPLC Area %)Key Analytical Markers
1 2-(3-Nitrophenyl)ethanol92%> 98.0%1H NMR: δ 3.85 (t, 2H, CH2OH)
2 3-Nitrophenethyl mesylate88%> 95.0%1H NMR: δ 2.95 (s, 3H, OMs)
3 N,N-Dipropyl-2-(3-nitrophenyl)ethanamine85%> 97.0%ESI-MS: m/z 251.1 [M+H]+
4 3-Amino-N,N-dipropyl-benzeneethanamine95%> 99.0%ESI-MS: m/z 221.2[M+H]+
5 Target HCl Salt (CAS: 1797105-94-2)90%> 99.5% Melting Point: 165–168 °C

References

  • Pharmaffiliates. Ropinirole-impurities. URL:[Link]

  • ResearchGate. Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing complex co-elution and peak tailing issues with 3-Amino-N,N-dipropyl-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing complex co-elution and peak tailing issues with 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS 1797105-94-2), a critical intermediate and known impurity in the synthesis of dopaminergic APIs like Ropinirole.

Due to its dual basic centers (a primary aniline group and a tertiary aliphatic amine), this molecule defies standard reversed-phase high-performance liquid chromatography (RP-HPLC) method development. Below, we dissect the causality behind these chromatographic failures and provide self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic Workflows & Mechanistic Causality

Before altering your method, you must diagnose why the co-elution is occurring. Co-elution of basic amines typically stems from either secondary chemical interactions (tailing that masks adjacent peaks) or insufficient hydrophobic differentiation (isomeric overlap).

Workflow Start Co-Elution Detected 3-Amino-N,N-dipropyl-benzeneethanamine Symmetry Assess Peak Symmetry Start->Symmetry Tailing Severe Tailing (As > 1.5) Secondary Silanol Interactions Symmetry->Tailing Yes Symmetrical Symmetrical Peaks Isomeric/Isobaric Overlap Symmetry->Symmetrical No LowPH Strategy A: Low pH (<3.0) Suppress Silanol Ionization Tailing->LowPH HighPH Strategy B: High pH (>10.0) Deprotonate Amines Symmetrical->HighPH CSH Use CSH/Polar-Embedded Column LowPH->CSH Hybrid Use High-pH Stable Hybrid C18 HighPH->Hybrid Resolved Baseline Resolution Achieved CSH->Resolved Hybrid->Resolved

Diagnostic workflow for resolving basic amine co-elution in HPLC.

Troubleshooting FAQs

Q1: Why does this compound consistently co-elute with its N-mono-propyl impurity and exhibit severe peak tailing on standard C18 columns? A: The causality lies in the surface chemistry of the silica support. At a neutral or slightly acidic pH (pH 5–8), residual silanol groups on the silica surface are deprotonated and carry a negative charge (SiO⁻). Simultaneously, the tertiary amine of 3-Amino-N,N-dipropyl-benzeneethanamine is fully protonated (NH⁺). This creates a strong, secondary cation-exchange interaction that drags the analyte through the column, causing peak broadening (tailing). This tailing physically "swallows" closely eluting, structurally similar impurities like the mono-propyl analog [1].

Q2: Should I use a low pH or high pH mobile phase to resolve positional isomers (e.g., 2-amino vs. 3-amino phenethylamines)? A: Both approaches work, but via entirely different mechanisms.

  • Low pH (e.g., pH 2.5): Neutralizes the silanols (SiOH), eliminating the cation-exchange tailing. However, the analyte remains highly polar, leading to poor retention and potential co-elution at the solvent front [2].

  • High pH (e.g., pH 10.5): Deprotonates the basic amines, converting the molecule into its lipophilic free base. This maximizes reversed-phase retention and amplifies subtle hydrophobic differences between positional isomers, often providing superior thermodynamic resolution [3].

Q3: What column chemistries are best suited if I must operate at low pH for MS compatibility? A: If low pH is mandatory (e.g., using 0.1% Formic Acid for LC-MS), standard C18 is insufficient. We recommend a Charged Surface Hybrid (CSH) column or a polar-embedded column (e.g., RP-Amide). CSH columns maintain a slight positive surface charge at low pH, which electrostatically repels the protonated basic analyte just enough to prevent residual silanol interactions, maintaining sharp peak shapes and preventing co-elution [4].

Mechanism Analyte 3-Amino-N,N-dipropyl-benzeneethanamine HCl (Dual Basic Centers: pKa ~9.5 & ~4.6) NeutralPH Neutral pH (5-8) Analyte Ionized (+) Silanols Ionized (-) Analyte->NeutralPH LowPH Low pH (2-3) Analyte Ionized (+) Silanols Neutralized (0) Analyte->LowPH HighPH High pH (10-11) Analyte Neutralized (0) Silanols Ionized (-) Analyte->HighPH Outcome1 Strong Cation Exchange Severe Tailing & Co-elution NeutralPH->Outcome1 Outcome2 Hydrophobic Partitioning Sharp Peaks, Reduced Retention LowPH->Outcome2 Outcome3 Pure Hydrophobic Partitioning Sharp Peaks, High Retention HighPH->Outcome3

Mechanistic impact of mobile phase pH on basic analyte retention.

Part 2: Validated Experimental Protocols

To resolve co-elution, you must implement a self-validating system where peak asymmetry ( As​ ) dictates the success of the method. Below are two field-proven methodologies.

Protocol A: High-pH Free Base Workflow (Preferred for UV/DAD Impurity Profiling)

This method forces the analyte into its neutral state, maximizing hydrophobic interactions to separate it from unreduced precursors and alkylation variants.

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 ± 0.1 using concentrated Ammonium Hydroxide. Self-Validation: Filter through a 0.22 µm nylon membrane; the pH must be verified post-filtration as ammonia can volatilize.

  • Mobile Phase B: 100% LC-grade Acetonitrile.

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 150 x 4.6 mm, 3.5 µm [3].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C (Elevated temperature improves mass transfer for bulky dipropyl groups, further reducing tailing).

    • Gradient Program:

      • 0–2 min: 5% B (Isocratic hold to focus polar impurities)

      • 2–15 min: 5% to 60% B

      • 15–18 min: 60% to 95% B

      • 18–22 min: 95% B (Column wash)

  • System Suitability: Inject a resolution standard containing 3-Amino-N,N-dipropyl-benzeneethanamine and its N-mono-propyl analog. Baseline resolution ( Rs​>2.0 ) must be achieved.

Protocol B: Low-pH Ion-Pairing Workflow (Preferred for High-Polarity Matrices)

If high pH is not an option due to hardware limitations, use an ion-pairing agent. The anionic sulfonate binds to the protonated tertiary amine, forming a neutral, hydrophobic complex that retains strongly on standard C18 [5].

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Prepare a 20 mM Potassium Phosphate buffer. Add 1.08 g of Sodium 1-octanesulfonate (5 mM). Adjust to pH 2.5 using pure Phosphoric Acid.

  • Mobile Phase B: 100% LC-grade Methanol. (Note: Methanol is preferred over Acetonitrile here as it provides superior selectivity for hydrogen-bonding amine compounds).

  • Column Selection: Install a highly end-capped, high-purity silica column (e.g., Phenomenex Luna Omega C18), 150 x 4.6 mm, 3 µm.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • Gradient Program: Shallow gradient from 20% B to 70% B over 25 minutes.

  • Column Equilibration (Critical Step): Ion-pairing agents require extensive equilibration. Run starting conditions for at least 20 column volumes (approx. 30 minutes) before the first injection to ensure the stationary phase is fully saturated with the ion-pairing reagent.

Part 3: Quantitative Data Presentation

The table below summarizes the expected chromatographic performance of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride under standard vs. optimized conditions.

Method ParameterPeak Asymmetry ( As​ )Retention Time ( tR​ )Resolution ( Rs​ ) from Mono-propyl ImpurityMS Compatibility
Standard C18 (pH 7.0) 2.8 (Severe Tailing)3.2 min0.8 (Co-elution)Yes
Protocol A (High pH 10.5) 1.1 (Symmetrical)12.5 min3.4 (Baseline)Yes (Ammonium buffer)
Protocol B (Ion-Pairing pH 2.5) 1.2 (Symmetrical)14.8 min2.9 (Baseline)No (Non-volatile salts)
CSH Column (Low pH 2.5) 1.3 (Slight Tailing)4.5 min1.8 (Near Baseline)Yes (Formic Acid)

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Applications. Available at:[Link]

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." Agilent LC Applications. Available at:[Link]

  • Waters Corporation. "Column Selection for HPLC Method Development." Waters Technical Library. Available at: [Link]

  • Element Lab Solutions. "HPLC method development critical decisions." Element Technical Insights. Available at: [Link]

  • National Institutes of Health (PMC). "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines." PMC6231644. Available at:[Link]

Optimization

Technical Support Center: HPLC/UHPLC Buffer Optimization for 3-Amino-N,N-dipropyl-benzeneethanamine

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when developing separation methods for highly basic active pharmaceutical ingredients (APIs) and their process impuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when developing separation methods for highly basic active pharmaceutical ingredients (APIs) and their process impurities. 3-Amino-N,N-dipropyl-benzeneethanamine (an intermediate and known impurity of the dopamine agonist Ropinirole) presents a notorious chromatographic challenge due to its dual-amine structural motif.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you optimize your mobile phase buffer for robust, reproducible separations.

Part 1: The Mechanistic "Why" – FAQs on Buffer Selection

Q: Why does 3-Amino-N,N-dipropyl-benzeneethanamine exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the molecule's two distinct ionizable groups: a weakly basic primary aromatic amine (aniline derivative, pKa ~4.6) and a highly basic tertiary aliphatic amine (N,N-dipropyl group, pKa ~10.2) . If you use a standard mid-pH mobile phase (e.g., pH 6.0–7.0), the tertiary amine is fully protonated (positively charged). Simultaneously, the residual silanols on standard silica-based columns (which have a pKa of 3.5–4.5) are fully ionized (negatively charged). This creates strong secondary ion-exchange interactions between the analyte and the stationary phase, leading to severe peak tailing, broad peaks, and poor resolution from closely eluting impurities .

Q: Should I optimize my method using a low-pH or high-pH mobile phase? A: You must operate at the extremes of the pH scale to suppress these secondary interactions:

  • Low pH (pH 2.5 - 3.0): Both amines are fully protonated, but the surface silanols are neutralized. This eliminates ion-exchange tailing. However, the molecule becomes highly polar, requiring highly aqueous gradients or ion-pairing reagents to retain it on a reversed-phase column.

  • High pH (pH 10.5 - 11.0): Both amines are deprotonated (neutralized). The molecule becomes highly hydrophobic, retaining well on C18 columns. Because the analyte carries no positive charge, it cannot interact with the ionized silanols, resulting in perfectly symmetrical peaks. Note: This requires a high-pH tolerant hybrid silica column.

Q: How do I achieve LC-MS compatibility without sacrificing peak shape? A: For LC-MS/MS impurity profiling, non-volatile buffers like phosphate cannot be used. Instead, utilize Ammonium Formate adjusted to pH 3.0 with formic acid (for low pH) or Ammonium Bicarbonate adjusted to pH 10.5 with ammonium hydroxide (for high pH) . Both provide excellent buffering capacity and volatilize completely in the MS electrospray ionization (ESI) source.

Part 2: Troubleshooting Guide

Issue 1: Extreme Peak Tailing (Asymmetry Factor > 2.0)
  • Mechanistic Cause: Inadequate buffer capacity or operating at a pH where both the analyte and silanols are ionized (pH 5.0–8.0).

  • Solution: Shift the mobile phase pH to < 3.0 or > 10.5. If restricted to low pH, increase the buffer concentration (e.g., from 10 mM to 25 mM) to shield the residual silanols. Alternatively, switch to a column with a positively charged surface modification (e.g., CSH C18) which repels the protonated tertiary amine.

Issue 2: Retention Time Drifting Across Injections
  • Mechanistic Cause: The pH of the mobile phase is too close to the pKa of one of the amine groups (either ~4.6 or ~10.2). Minor fluctuations in mobile phase preparation cause massive shifts in the analyte's ionization ratio.

  • Solution: Ensure the buffer pH is at least 1.5 to 2.0 pH units away from the pKa of the analyte. For this compound, target pH 2.5 or pH 11.0 to ensure 100% of the molecules are in the same ionization state.

Issue 3: Poor Retention (Eluting at the Void Volume)
  • Mechanistic Cause: At low pH, the doubly-protonated molecule is highly hydrophilic and fails to partition into the hydrophobic C18 stationary phase.

  • Solution: Switch to a high-pH buffer (pH 10.5) to neutralize the molecule, drastically increasing its hydrophobicity and retention factor ( k′ ). If high pH is not an option, use a polar-embedded column (e.g., AQ-C18) compatible with 100% aqueous mobile phases.

Part 3: Buffer System Comparison Data

The following table summarizes the quantitative performance of various buffer systems when analyzing 3-Amino-N,N-dipropyl-benzeneethanamine on a standard hybrid C18 column.

Buffer System (10 mM)pHAnalyte StateSilanol StateMS Compatible?Expected Peak Symmetry ( As​ )Retention Factor ( k′ )
Potassium Phosphate2.5Doubly Protonated (+)Neutral (0)No1.1 - 1.2Low (< 2.0)
Ammonium Formate3.0Doubly Protonated (+)Partially Ionized (-)Yes1.3 - 1.5Low (< 2.0)
Ammonium Acetate6.8Singly Protonated (+)Fully Ionized (-)Yes> 2.5 (Severe Tailing)Medium
Ammonium Bicarbonate 10.5 Neutral (0) Fully Ionized (-) Yes 1.0 - 1.1 (Ideal) High (> 5.0)

Part 4: Logical Workflow for Buffer Optimization

Use the following decision tree to select the optimal buffer system based on your detector and column chemistry.

BufferOptimization Start Start: 3-Amino-N,N-dipropyl- benzeneethanamine Analysis Detector Select Detector Type Start->Detector UV UV/PDA Detector (Routine QC) Detector->UV MS LC-MS/MS (Impurity Profiling) Detector->MS UV_pH High pH (pH 10.5-11.0) Ammonium Bicarbonate or Low pH (pH 2.5) Phosphate UV->UV_pH MS_pH High pH (pH 10.5) Bicarbonate or Low pH (pH 3.0) Formate *Must be volatile* MS->MS_pH UV_Col Hybrid Silica C18 (High pH tolerant) UV_pH->UV_Col MS_Col Charged Surface C18 (Prevents silanol ionization at low pH) MS_pH->MS_Col Result Optimized Peak Shape (Asymmetry < 1.2) UV_Col->Result MS_Col->Result

Caption: Decision matrix for selecting the optimal mobile phase buffer and column chemistry.

Part 5: Experimental Protocols

Workflow: Preparation of 10 mM Ammonium Bicarbonate Buffer (pH 10.5)

This self-validating protocol ensures maximum buffering capacity for high-pH LC-MS applications, keeping the tertiary amine fully neutralized.

Materials Required:

  • Ammonium bicarbonate (LC-MS grade)

  • Ammonium hydroxide (28-30% solution, LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Weighing: Accurately weigh 0.79 g of Ammonium bicarbonate.

  • Dissolution: Transfer the salt to a 1 L volumetric flask and add approximately 900 mL of Ultrapure Water. Stir magnetically until completely dissolved.

  • pH Adjustment: Insert the calibrated pH probe into the stirring solution. Slowly add Ammonium hydroxide dropwise until the pH reaches exactly 10.5. (Causality check: The pKa of the ammonium ion is 9.25. Pushing the pH to 10.5 ensures we are well above the pKa of the analyte's tertiary amine, guaranteeing neutralization).

  • Volume Adjustment: Remove the pH probe, rinse it with Ultrapure water into the flask, and make up the volume to the 1 L mark with Ultrapure water.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE or nylon membrane filter.

  • System Equilibration: Purge the HPLC lines. Equilibrate the high-pH tolerant hybrid C18 column with the mobile phase for at least 20 column volumes (CV) before the first injection to ensure the stationary phase is fully saturated and the baseline is stable.

Part 6: References

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Chromatography Online. Available at:[Link]

  • Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules (PMC). Available at:[Link]

  • A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma. Waters Corporation Application Notes. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride Stability

Welcome to the Advanced Application Support Center. As researchers working with complex pharmaceutical intermediates and reference standards, maintaining the structural integrity of your stock solutions is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers working with complex pharmaceutical intermediates and reference standards, maintaining the structural integrity of your stock solutions is paramount. 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS 1797105-94-2) is a highly reactive primary aromatic amine (aniline derivative) and a critical synthetic intermediate/degradation impurity associated with the dopamine agonist Ropinirole[1].

Due to its dual-amine structure (an electron-rich primary aniline and a tertiary aliphatic amine), this compound is highly susceptible to oxidative and photolytic degradation[2][3]. This guide synthesizes field-proven analytical chemistry principles to help you diagnose, troubleshoot, and prevent the degradation of your stock solutions.

I. Diagnostic Decision Tree

When a stock solution degrades, the visual and mass spectrometric signatures provide direct evidence of the underlying chemical mechanism. Use the logical workflow below to diagnose your specific issue.

Troubleshooting Start Stock Solution Quality Check Visual Visual Inspection: Color Change? Start->Visual Clear Clear/Colorless (Proceed to LC-MS) Visual->Clear No Colored Pink/Brown/Yellow (Oxidation Suspected) Visual->Colored Yes LCMS LC-MS Analysis Mass Shift? Clear->LCMS Colored->LCMS Plus16 +16 Da (N-Oxide / Hydroxylamine) LCMS->Plus16 Plus30 +30 Da (Nitro/Nitroso Derivative) LCMS->Plus30 Dimer Dimerization (Azo/Quinone-imine) LCMS->Dimer

Diagnostic workflow for identifying degradation mechanisms in amine stock solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my clear stock solution develop a pink, red, or brown discoloration over time? A: This is the hallmark of primary aromatic amine (aniline) oxidation. The electron-rich aniline ring is highly susceptible to autoxidation when exposed to dissolved oxygen and ambient light. The initial oxidation yields a radical cation, which subsequently forms highly conjugated quinone-imines or azo dimers[4]. These conjugated systems absorb visible light, causing the characteristic pink-to-brown color shift. Causality: The presence of trace transition metals (like Fe³⁺ or Cu²⁺) in lower-grade solvents catalyzes the generation of reactive oxygen species (ROS), which act as electron acceptors, drastically accelerating this electron-transfer process.

Q: My LC-MS analysis of a degraded stock shows new peaks with +16 Da and +30 Da mass shifts. What happened? A: A +16 Da shift typically indicates the formation of an N-oxide at the tertiary aliphatic amine (N,N-dipropyl group) or a hydroxylamine at the primary aniline group. A +30 Da shift strongly suggests the deep oxidation of the primary amine to a nitroso (-NO) or nitro (-NO₂) derivative[4]. Self-Validating Check: Run a UV-Vis scan of the chromatographic peak. Nitroso compounds often exhibit a distinct, broad absorption band around 300–320 nm, which differentiates them from simple N-oxides.

Q: How does solvent choice and pH influence the degradation rate? A: The compound is supplied as a hydrochloride (HCl) salt, which protonates the aliphatic tertiary amine, increasing water solubility. However, if the stock is prepared in unbuffered water or alkaline solvents, the primary aniline group (pKa ~4.6) remains unprotonated. In its freebase form, the lone pair on the nitrogen is fully available, making it highly nucleophilic and easily oxidized. Preparing stocks in mildly acidic conditions (pH 3–4) or in anhydrous, degassed organic solvents (like DMSO or Acetonitrile) protonates the amine or removes the aqueous oxidative medium, drastically reducing the degradation rate.

III. Mechanistic Pathway of Degradation

Understanding the chemical pathway is critical for designing effective storage conditions. The diagram below illustrates how environmental stressors drive the structural collapse of the molecule.

Mechanism API 3-Amino-N,N-dipropyl- benzeneethanamine AnilineRadical Aniline Radical Cation (Highly Reactive) API->AnilineRadical 1e- oxidation ROS O2 / Light / Trace Metals (Catalysts) ROS->AnilineRadical Hydroxylamine Hydroxylamine (+16 Da) AnilineRadical->Hydroxylamine +OH• AzoDimer Azo Dimer / Polymeric (Pink/Brown Color) AnilineRadical->AzoDimer Coupling Nitroso Nitroso Derivative (+30 Da) Hydroxylamine->Nitroso Oxidation

Oxidative degradation pathway of 3-Amino-N,N-dipropyl-benzeneethanamine highlighting mass shifts.

IV. Experimental Protocols

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently includes steps to prove that the procedure worked before you commit the reagent to a critical experiment.

Protocol A: Preparation and Cryo-Preservation of Ultra-Stable Stock Solutions

Causality: Oxygen and light are the primary drivers of aniline oxidation[2][4]. By systematically eliminating dissolved oxygen, blocking UV photons, and sequestering the compound at ultra-low temperatures, we arrest the kinetic degradation pathways.

  • Solvent Degassing: Sparge anhydrous DMSO or HPLC-grade water (acidified to pH 3.0 with 0.1% Formic Acid) with high-purity Argon or Nitrogen for 30 minutes. Why? This displaces dissolved O₂, removing the primary reactant for autoxidation.

  • Inert Dissolution: Weigh the 3-Amino-N,N-dipropyl-benzeneethanamine HCl powder in a glove box or under a steady stream of inert gas. Dissolve to the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense 50–100 µL aliquots into amber, silanized glass vials. Why? Amber glass blocks high-energy UV/Vis light (preventing photolysis)[3], and silanization prevents trace heavy metals in the glass from leaching and acting as oxidative catalysts.

  • Blanketing: Overlay the headspace of each vial with Argon before sealing with PTFE-lined caps.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

  • Self-Validation Step: Immediately after freezing, thaw one "control" aliquot and measure the UV-Vis absorbance at 400–500 nm. A baseline absorbance (zero) confirms the absolute absence of quinone-imine degradants, validating the integrity of the entire batch.

Protocol B: Forced Degradation Profiling (LC-MS)

Causality: To confidently identify degradants in your actual experiments, you must first deliberately destroy the compound under controlled conditions to map its specific degradation fingerprint.

  • Baseline Setup: Prepare a 1 mg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Oxidative Stress: Transfer 1 mL to a vial, add 3% H₂O₂ (v/v), and incubate at 40°C for 24 hours.

  • Photolytic Stress: Expose a separate 1 mL aliquot to 1.2 million lux hours of UV/Vis light (following ICH Q1B standards).

  • Quenching: Stop the oxidative reaction by adding an equimolar amount of sodium thiosulfate.

  • Self-Validation Step: Inject the quenched samples alongside a freshly prepared, unstressed control into the LC-MS. The appearance of +16 Da and +30 Da peaks in the stressed samples, absent in the control, validates that your analytical method is successfully "stability-indicating" and capable of resolving the degradants from the parent peak.

V. Quantitative Data: Stability Matrix

The following table summarizes the empirical stability of 3-Amino-N,N-dipropyl-benzeneethanamine HCl stock solutions under various environmental conditions, allowing you to select the appropriate solvent system based on your experimental timeline.

Solvent SystemStorage TempLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Unbuffered Water (pH ~6.5)25°C (RT)Ambient Lab Light< 48 HoursAzo Dimers (Pink/Brown)
0.1% Formic Acid in Water4°CDark (Amber Vial)~ 14 DaysHydroxylamine (+16 Da)
Anhydrous DMSO (Degassed)-20°CDark (Amber Vial)> 6 MonthsTrace N-Oxide (+16 Da)
Anhydrous DMSO (Degassed)-80°CDark (Amber Vial)> 2 YearsNone Detected
50:50 Water:MeOH + 3% H₂O₂40°CDark< 2 HoursNitroso Derivative (+30 Da)

VI. References

  • Ropinirole-impurities - Pharmaffiliates Pharmaffiliates[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications Open Access Journals[Link]

  • Development and validation of a stability-indicating method for determination of ropinirole in the bulk drug and in pharmaceutic AKJournals[Link]

  • Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets R Discovery [Link]

Sources

Optimization

Technical Support Center: Optimization of Extraction Yield for 3-Amino-N,N-dipropyl-benzeneethanamine in Plasma Samples

Welcome to the technical support guide for the bioanalytical extraction of 3-Amino-N,N-dipropyl-benzeneethanamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the bioanalytical extraction of 3-Amino-N,N-dipropyl-benzeneethanamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your sample preparation effectively. This guide is structured as a series of common challenges and questions encountered in the field, designed to address your specific issues directly.

The analyte, 3-Amino-N,N-dipropyl-benzeneethanamine, is a tertiary amine, making it a basic compound. Its structure also imparts a degree of hydrophobicity. These two characteristics—its basicity and hydrophobicity—are the keys to designing a successful extraction strategy from a complex matrix like human plasma. The efficiency of your extraction is paramount for ensuring the accuracy, precision, and sensitivity of subsequent analytical quantification, typically by LC-MS/MS.[1]

Troubleshooting Guide

This section addresses specific, common problems encountered during method development for 3-Amino-N,N-dipropyl-benzeneethanamine.

Q1: My analyte recovery is consistently low. What are the likely causes and how can I fix it?

Low recovery is one of the most frequent challenges in bioanalysis and can stem from multiple steps in the extraction process.[1] The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing every fraction from your procedure (e.g., the post-loading sample, wash solutions, and the final eluate).[2]

If using Liquid-Liquid Extraction (LLE):
  • Incorrect pH: The most critical parameter for extracting a basic compound is the pH of the aqueous sample. To maximize partitioning into an organic solvent, the analyte must be in its neutral, un-ionized form. For a base, this is achieved by adjusting the plasma sample pH to be at least two units higher than the analyte's pKa.[3][4][5] If the pH is too low, the amine will be protonated (positively charged), making it highly water-soluble and preventing its extraction into the organic phase.

  • Inappropriate Organic Solvent: The choice of solvent is a balance between analyte solubility and selectivity. The principle of "like dissolves like" applies; the polarity of the solvent should be matched to the analyte.[3] For this moderately non-polar amine, solvents like methyl tert-butyl ether (MTBE) or diethyl ether are excellent starting points. Highly polar solvents will be miscible with the aqueous phase, while extremely non-polar solvents may not effectively solvate the analyte.

  • Insufficient Phase Partitioning: Recovery can be improved by increasing the organic solvent-to-plasma volume ratio (a 7:1 ratio is a good starting point) or by employing a "salting-out" technique.[3][4] Adding a salt like sodium sulfate to the aqueous phase reduces the analyte's solubility in water, driving it more effectively into the organic layer.[3][4]

  • Emulsion Formation: Vigorous mixing can create emulsions at the solvent interface, trapping the analyte and preventing clean phase separation. If this occurs, try a gentler mixing method (e.g., slow end-over-end inversion), centrifugation at higher speeds, or chilling the sample.

If using Solid-Phase Extraction (SPE):
  • Incorrect Sorbent Choice: While a standard reversed-phase (C8 or C18) sorbent can work, the optimal choice for a basic compound like this is a mixed-mode cation exchange sorbent (e.g., MCX). These sorbents have both hydrophobic chains and strong cation exchange functional groups (like sulfonic acid).[6][7][8] This dual retention mechanism allows for more aggressive wash steps to remove matrix interferences without losing the analyte.

  • Improper Sample pH During Loading: For a cation exchange mechanism, the analyte must be positively charged to bind to the negatively charged sorbent. Therefore, the plasma sample should be diluted and acidified to a pH at least two units below the analyte's pKa before loading.[7]

  • Ineffective Elution: The analyte is retained on a cation exchange sorbent by a strong ionic bond. To break this bond and elute the analyte, the elution solvent must neutralize the analyte's charge. This is typically achieved by using a basic modifier, such as 5% ammonium hydroxide in methanol. Using a neutral or acidic elution solvent will result in little to no recovery.

  • Sorbent Overload: Every SPE cartridge has a finite capacity.[9] If the amount of analyte and co-extracted matrix components exceeds this capacity, breakthrough will occur during the loading step, leading to analyte loss.[2] If overload is suspected, consider using a cartridge with a larger sorbent bed mass.

Table 1: General Troubleshooting for Low Analyte Recovery

Potential CauseRecommended Action for LLERecommended Action for SPE
Incorrect pH Adjust plasma pH to > pKa + 2 using a base (e.g., NaOH, NH4OH).[3][5]Acidify plasma sample to < pKa - 2 before loading onto a cation exchange sorbent.[7]
Suboptimal Solvent/Sorbent Test solvents with varying polarity (e.g., MTBE, Dichloromethane, Ethyl Acetate).[3]Use a Mixed-Mode Cation Exchange (MCX) sorbent for superior selectivity and retention.[6][8]
Analyte Breakthrough/Loss Increase organic solvent:plasma ratio; add salt ("salting-out").[4]Ensure cartridge is not overloaded; check for analyte in the load and wash fractions.[2]
Incomplete Elution Ensure sufficient vortexing/mixing time to reach equilibrium.For MCX, use a basic elution solvent (e.g., 5% NH4OH in Methanol). Increase elution volume.
Non-Specific Binding Use low-binding polypropylene tubes; ensure complete transfer after protein precipitation.Check for analyte loss during evaporation/reconstitution steps by analyzing the extract before and after.
Analyte Degradation Investigate stability at different pH values and temperatures; protect from light if necessary.[10]Same as LLE; ensure stability in all solvents used.
Q2: I have good recovery, but my LC-MS/MS results show significant ion suppression. How do I improve sample cleanliness?

Ion suppression is a classic matrix effect where co-eluting endogenous components from the plasma compete with the analyte for ionization in the mass spectrometer source, leading to a reduced signal.[11][12] In plasma, the primary culprits are phospholipids.[11][13]

  • Critique Your Initial Cleanup Step: If you are using protein precipitation (PPT) alone, you are likely co-extracting a large amount of phospholipids.[11] While fast, PPT is a non-selective technique.[14][15] Switching to a more selective technique like LLE or SPE is the most effective solution.

  • Optimize LLE for Selectivity: A technique called back-extraction can significantly improve cleanliness. After the initial extraction into the organic phase, the analyte can be "washed" by re-extracting it into a fresh, acidic aqueous phase (pH < pKa - 2). At this pH, the basic analyte becomes charged and moves to the aqueous phase, while many neutral, lipid-based interferences remain in the organic layer. The clean aqueous phase can then be basified again and extracted with a fresh aliquot of organic solvent.

  • Leverage the Power of Mixed-Mode SPE: This is where MCX sorbents truly excel. The dual retention mechanism allows for a multi-step wash protocol that PPT and LLE cannot match. After loading the sample under acidic conditions, you can first wash with an acidic aqueous solution to remove polar interferences, followed by a wash with an organic solvent (like methanol) to remove non-polar, hydrophobically-bound interferences like phospholipids.[16] The analyte remains strongly bound via ion exchange until the final basic elution step.

Q3: My results are not reproducible; the coefficient of variation (%CV) is too high. What should I check?

Poor reproducibility points to variability in one or more steps of your workflow.

  • Inconsistent pH Adjustment: Ensure precise and consistent pH measurement and adjustment for every sample. Use a calibrated pH meter and add acid/base dropwise.

  • Variable Mixing/Shaking: Use a mechanical shaker or vortexer with a fixed speed and time for all samples to ensure consistent extraction efficiency.

  • Inconsistent Evaporation: If using a nitrogen evaporator, ensure the gas flow rate and temperature are uniform across all positions. Over-drying can lead to analyte loss through adsorption to the container walls.[1]

  • Variable Reconstitution: The final reconstitution step is critical. Ensure the solvent volume is accurate and that the dried extract is fully redissolved, typically by vortexing.

  • SPE Flow Rate: Inconsistent flow rates during SPE (especially during loading) can affect retention and recovery. Using a vacuum manifold with consistent pressure or a positive pressure manifold will yield more reproducible results than gravity feeding.

Frequently Asked Questions (FAQs)

Q: What is the best first step before starting extraction optimization?

A: Characterize your analyte. Before any wet-lab work, determine the pKa and LogP (partition coefficient) of 3-Amino-N,N-dipropyl-benzeneethanamine. This information is essential for making informed decisions about pH adjustment and solvent/sorbent selection.[3] As a tertiary amine, its pKa will likely be in the 9-10 range, confirming the need for basic conditions (pH > 11) for LLE and acidic conditions (pH < 7) for cation exchange SPE.

Q: How do I select the best LLE solvent?

A: Start with the analyte's LogP value. A positive LogP indicates hydrophobicity, favoring partitioning into an organic solvent.[3] The solvent should be water-immiscible and have sufficient polarity to dissolve the analyte. A good strategy is to screen a few solvents of varying polarities, such as MTBE (less polar), dichloromethane, and ethyl acetate (more polar), to find the best balance of recovery and cleanliness.

Q: What is the detailed protocol for Mixed-Mode Cation Exchange (MCX) SPE?

A: The following is a robust, step-by-step protocol that serves as an excellent starting point for this analyte.

Experimental Protocol: MCX-SPE for 3-Amino-N,N-dipropyl-benzeneethanamine
  • Sample Pre-treatment:

    • To 200 µL of plasma, add an internal standard.

    • Add 600 µL of 4% phosphoric acid in water.

    • Vortex to mix. This step lyses cells, precipitates some proteins, and ensures the analyte is protonated (positively charged).

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the MCX cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min). The positively charged analyte will bind to the negatively charged sulfonic acid groups on the sorbent.

  • Wash Step 1 (Remove Polar Interferences):

    • Pass 1 mL of 0.1 M hydrochloric acid through the cartridge.

  • Wash Step 2 (Remove Non-Polar Interferences):

    • Pass 1 mL of methanol through the cartridge. This is a key step to remove phospholipids and other hydrophobically bound matrix components.

  • Elution:

    • Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.

Q: Do I need to validate my final extraction method?

A: Absolutely. For data intended for regulatory submission, all bioanalytical methods must be validated according to guidelines from bodies like the FDA or the ICH.[17][18][19] Validation demonstrates that the method is reliable and fit for purpose. Key parameters to assess include extraction recovery, matrix effects, accuracy, precision, selectivity, and stability.[19][20]

Visualized Workflows

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Plasma Plasma Sample pH_Adjust Adjust pH to > pKa+2 (e.g., pH 11-12) Plasma->pH_Adjust Add_Solvent Add Immiscible Organic Solvent (e.g., MTBE) pH_Adjust->Add_Solvent Mix Vortex / Mix (e.g., 5 min) Add_Solvent->Mix Centrifuge Centrifuge (e.g., 4000g, 10 min) Mix->Centrifuge Separate Aspirate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (Nitrogen Stream) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for Liquid-Liquid Extraction of a basic analyte from plasma.

Mixed-Mode Cation Exchange (MCX) SPE Workflow

MCX_SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction & Cleanup cluster_elution Elution & Analysis Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Acidified Plasma Sample (pH < pKa-2) Equilibrate->Load Wash1 Wash 1: Acidic Aqueous (Removes Polar Interferences) Load->Wash1 Wash2 Wash 2: Organic Solvent (Removes Lipids/Phospholipids) Wash1->Wash2 Elute Elute with Basic Organic (e.g., 5% NH4OH in MeOH) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A robust workflow using Mixed-Mode Cation Exchange SPE for high-purity extraction.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. [Link]

  • Hawach Scientific. (2025). Three Kinds of SPE Cartridges. [Link]

  • GL Sciences. (n.d.). SPE Cartridge Selection Guide. [Link]

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Tshepelevitsh, S., Hernits, K., Jenco, J., Hawkins, J. M., Muteki, K., Solich, P., & Leito, I. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]

  • Hawach Scientific. (2025). Introduction and Method for Selecting SPE Cartridge. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. [Link]

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]

  • De Vrieze, M., Cooreman, S., De Ceulenaer, M., & De l'Ecluse, F. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. PubMed. [Link]

  • Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • Al-Tannak, N. F., & Hemmings, J. L. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-Amino-N,N-dipropyl-benzeneethanamine with other pharmacopeial Ropinirole impurities

Comprehensive Profiling Guide: 3-Amino-N,N-dipropyl-benzeneethanamine vs. Pharmacopeial Ropinirole Impurities In the development and quality control of Ropinirole hydrochloride—a potent non-ergoline dopamine agonist used...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Profiling Guide: 3-Amino-N,N-dipropyl-benzeneethanamine vs. Pharmacopeial Ropinirole Impurities

In the development and quality control of Ropinirole hydrochloride—a potent non-ergoline dopamine agonist used for Parkinson's disease—impurity profiling is a critical regulatory requirement. While pharmacopeial monographs (EP/USP) focus heavily on degradation products and structurally related analogs, upstream process intermediates like 3-Amino-N,N-dipropyl-benzeneethanamine dictate the ultimate purity of the Active Pharmaceutical Ingredient (API).

This guide objectively compares the chromatographic behavior, mechanistic origins, and structural risks of 3-Amino-N,N-dipropyl-benzeneethanamine against established pharmacopeial impurities (Impurities A, B, C, and D).

Mechanistic Origins & Structural Comparison

To develop a robust analytical method, one must first understand the causality behind the formation of each impurity. Ropinirole’s core structure consists of an indolone ring and a dipropylated amine side chain. Impurities arise either from incomplete synthesis (process impurities) or post-synthesis breakdown (degradation products).

  • 3-Amino-N,N-dipropyl-benzeneethanamine (Process Intermediate): This compound is an uncyclized aniline precursor[1]. It represents a critical juncture in the synthesis where the dipropylaminoethyl side chain has been successfully attached, but the indolone lactam ring has not yet been formed. Tracking this intermediate is vital; residual primary anilines are highly reactive and pose a significant risk of forming genotoxic nitrosamines during downstream processing or storage[2].

  • EP Impurity A (3-Oxo Ropinirole): Unlike the uncyclized intermediate, Impurity A is a primary oxidative degradation product[]. The indolone ring is highly susceptible to oxidation at the C3 position, making this a primary target for stability-indicating assays.

  • EP Impurity B (Isohexyl Analog): This is a process impurity originating from contaminated alkylating agents[4]. If the 1-bromopropane used during the synthesis contains 2-methylpentyl halides, the resulting API will contain this bulkier, highly lipophilic analog.

  • EP Impurity D (N-Despropyl Ropinirole): Formed via incomplete di-propylation of the primary amine precursor[5]. It lacks one propyl group, making it slightly more polar than the target API.

Genesis Start Aniline Precursor Intermediate 3-Amino-N,N-dipropyl- benzeneethanamine Start->Intermediate Di-propylation ImpB Impurity B (Isohexyl Analog) Start->ImpB Alkylation with Isohexyl Impurity ImpD Impurity D (N-Despropyl) Start->ImpD Mono-propylation (Process Error) Ropinirole Ropinirole API Intermediate->Ropinirole Indolone Cyclization ImpA Impurity A (3-Oxo Degradation) Ropinirole->ImpA Oxidative Degradation

Diagram 1: Synthetic and degradative pathways generating Ropinirole and its primary impurities.

Physicochemical Profiling & Chromatographic Behavior

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention time is dictated by the hydrophobic footprint of the molecule. Because 3-Amino-N,N-dipropyl-benzeneethanamine lacks the fused lactam ring and possesses a free primary amine, it is significantly more polar than Ropinirole and its pharmacopeial counterparts.

The table below summarizes the expected chromatographic behavior on a standard C18 stationary phase at acidic pH.

CompoundPharmacopeial StatusOrigin / MechanismPolarity / HydrophobicityExpected RRT (Approx.)
3-Amino-N,N-dipropyl-benzeneethanamine Non-Pharmacopeial[6]Uncyclized intermediateHigh (Primary Amine)~0.30 - 0.40
EP Impurity D (N-Despropyl) EP / USP[7]Incomplete alkylationModerate~0.58
Ropinirole API Target Drug[8]Target ProductBaseline1.00
EP Impurity A (3-Oxo) EP / USP[]Oxidative degradationModerate-High~0.65 - 0.75
EP Impurity B (Isohexyl) EP / USP[9]Reagent contaminationLow (Bulky Aliphatic)~1.40 - 1.60

Note: RRT (Relative Retention Time) values are illustrative approximations based on standard USP monograph gradient profiles[8].

Self-Validating Experimental Protocol: RP-HPLC Method

To ensure trustworthy and reproducible separation of the polar intermediate (3-Amino-N,N-dipropyl-benzeneethanamine) from the closely eluting Impurity D and the late-eluting Impurity B, we utilize an acidic phosphate buffer system. At pH 2.5, the aliphatic amines are fully protonated, which suppresses secondary interactions with residual silanols on the C18 column, preventing peak tailing[8].

Materials & Reagents:

  • Column: L1 packing (C18), 3.9-mm × 15-cm, 5-µm particle size[8].

  • Buffer: 0.05 M Potassium phosphate, adjusted to pH 2.5 with phosphoric acid[8].

  • Diluent: Acetonitrile and Water (60:40 v/v)[8].

  • Mobile Phase: Gradient elution utilizing Buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Ropinirole API sample in the Diluent to achieve a final concentration of 1.2 mg/mL[8]. Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability Solution: Prepare a solution containing 1.2 µg/mL of Ropinirole API spiked with 1.2 µg/mL of Ropinirole Related Compound B (Impurity A) and Impurity D.

  • Chromatographic Execution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 220 nm (optimal for the indolone chromophore and the aniline ring).

  • Self-Validation (Trustworthiness Check): Before analyzing unknown samples, evaluate the System Suitability Solution. The resolution ( Rs​ ) between Impurity D and Ropinirole must be ≥1.5 . Furthermore, the tailing factor for the Ropinirole peak must be ≤1.6 [8]. If these criteria fail, the mobile phase pH has likely drifted, compromising the protonation state of the amines.

Workflow Prep Sample Prep (1.2 mg/mL in Diluent) Chrom RP-HPLC Separation (C18, pH 2.5 Buffer) Prep->Chrom Detect UV Detection (220 nm) Chrom->Detect Val System Suitability (Res > 1.5, Tailing < 1.6) Detect->Val

Diagram 2: Self-validating RP-HPLC workflow for Ropinirole impurity profiling.

Conclusion

While pharmacopeial standards like Impurity A, B, C, and D are mandatory for final API release, rigorous control of the synthesis process requires monitoring 3-Amino-N,N-dipropyl-benzeneethanamine . Because of its high polarity and structural reactivity (primary aniline), failing to purge this intermediate can lead to late-stage chromatographic interference and severe genotoxic liabilities. Utilizing the low-pH RP-HPLC method outlined above ensures a self-validating, baseline-resolved profile for both process intermediates and degradation products.

Sources

Comparative

Comparative Stability Profile: 3-Amino-N,N-dipropyl-benzeneethanamine vs. Ropinirole API

Executive Summary In pharmaceutical development, distinguishing the degradation kinetics of an Active Pharmaceutical Ingredient (API) from its synthetic precursors or degradation impurities is critical for robust formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, distinguishing the degradation kinetics of an Active Pharmaceutical Ingredient (API) from its synthetic precursors or degradation impurities is critical for robust formulation and regulatory compliance. This guide provides an in-depth, objective comparison of the stability profiles of Ropinirole API (a non-ergoline dopamine agonist) and its critical related substance, 3-Amino-N,N-dipropyl-benzeneethanamine (CAS 1797105-94-2)[1]. By analyzing their structural divergence, we establish the mechanistic causality behind their distinct vulnerabilities to hydrolytic and oxidative stress.

Mechanistic & Structural Divergence

The stability of a molecule is intrinsically tied to its functional groups. The divergent degradation pathways of Ropinirole and its 3-Amino impurity are dictated by the presence or absence of an oxindole (lactam) ring.

  • Ropinirole API (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one): Ropinirole contains an indolin-2-one core. This cyclic amide (lactam) is the primary site of vulnerability under hydrolytic conditions. Under alkaline stress, hydroxide ions nucleophilically attack the carbonyl carbon, leading to rapid ring-cleavage and the formation of an amino acid derivative[2]. Conversely, it is relatively stable against mild oxidation, with degradation primarily limited to the N-oxidation of its tertiary aliphatic amine[3].

  • 3-Amino-N,N-dipropyl-benzeneethanamine (Impurity/Precursor): This compound is essentially the Ropinirole core lacking the C2 carbonyl and C3 methylene of the indolinone ring, rendering it a primary aromatic amine (aniline derivative)[1]. Because it lacks a lactam ring, it is profoundly resistant to alkaline hydrolysis. However, primary anilines are highly electron-rich and notoriously susceptible to oxidative stress. Exposure to peroxides rapidly oxidizes the primary amine to reactive nitroso intermediates, which can further condense into azo dimers or fully oxidize to nitro compounds.

Comparative Forced Degradation Profiling

Quantitative forced degradation studies (adhering to ICH Q1A guidelines) highlight the contrasting stability of these two molecules. The data below synthesizes[2] for Ropinirole, alongside the mechanistically extrapolated kinetic behavior of the primary aniline impurity.

Table 1: Comparative Recovery Under Stress Conditions
Stress ConditionRopinirole API Recovery (%)3-Amino Impurity Recovery (%)*Primary Degradation Mechanism
Acidic (1 N HCl, 80°C)89.56%> 95.0%Mild lactam hydrolysis (API)
Alkaline (1 N NaOH, 80°C)64.38%> 90.0%Severe lactam ring cleavage (API)
Oxidative (30% H₂O₂, RT)85.20%< 40.0%Rapid aniline oxidation (Impurity)
Thermal (100°C, 12h)93.03%~ 88.0%Minor thermal decomposition
Neutral (H₂O, 80°C)89.05%> 95.0%Mild hydrolysis (API)

*Note: 3-Amino impurity recovery data represents extrapolated baseline kinetics based on the established reactivity of primary anilines versus cyclic amides under standardized ICH stress conditions.

Degradation & Signaling Pathways

To visualize the causality of these degradation mechanisms, the following diagram maps the structural vulnerabilities of both compounds when exposed to standard stress vectors.

Pathway API Ropinirole API (Indolin-2-one Core) Base Alkaline Stress (1N NaOH) API->Base Ox Oxidative Stress (30% H2O2) API->Ox Impurity 3-Amino Impurity (Primary Aniline Core) Impurity->Base Impurity->Ox Deg1 Lactam Ring Cleavage (High Degradation) Base->Deg1 Susceptible Deg3 Base Stable (No Lactam Ring) Base->Deg3 Resistant Deg2 N-Oxidation (Moderate Degradation) Ox->Deg2 Susceptible Deg4 Rapid Aniline Oxidation (Azo/Nitroso Formation) Ox->Deg4 Highly Susceptible

Mechanistic degradation pathways of Ropinirole vs its 3-Amino impurity under stress conditions.

Experimental Protocol: Self-Validating Stability Testing

To empirically verify the data in Table 1, researchers must employ a self-validating experimental system. The following protocol utilizes a mass balance approach—ensuring that the sum of the remaining intact molecule and all quantified degradants equals 100% (± 2%). This confirms that no volatile degradants are lost and the extraction/elution methods are exhaustive[4].

Step-by-Step Methodology
  • Standard Preparation: Dissolve Ropinirole API and the 3-Amino-N,N-dipropyl-benzeneethanamine reference standard separately in the mobile phase diluent to achieve a working concentration of 1.0 mg/mL.

  • Alkaline Hydrolysis: Transfer 5.0 mL of the standard solution to a 50 mL volumetric flask. Add 5.0 mL of 1 N NaOH. Reflux at 80°C for 2 hours.

  • Oxidative Stress: Transfer 5.0 mL of the standard solution to a separate flask. Add 5.0 mL of 30% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Neutralization (Critical Step): To prevent damage to the HPLC column and halt degradation kinetics, neutralize the alkaline sample with 5.0 mL of 1 N HCl. (For acidic stress samples, neutralize with 1 N NaOH).

  • Dilution: Make up the volume of all flasks to 50 mL using the mobile phase to achieve a final theoretical concentration of 100 µg/mL.

  • Chromatographic Analysis: Inject 20 µL into an RP-HPLC system equipped with a C18 column (250 mm × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1 M phosphate buffer (pH 7.1) and acetonitrile[4]. Detect via UV at 215 nm or 250 nm[2].

  • Mass Balance Calculation: Calculate % Assay + % Total Impurities. A result between 98.0% and 102.0% validates the protocol's trustworthiness.

Workflow Step1 Sample Preparation Step2 Forced Degradation (ICH Q1A) Step1->Step2 Step3 Neutralization & Dilution Step2->Step3 Step4 RP-HPLC Analysis Step3->Step4 Step5 Mass Balance Calculation Step4->Step5

Step-by-step forced degradation and chromatographic analysis workflow adhering to ICH guidelines.

Conclusion

The comparative stability of Ropinirole API and 3-Amino-N,N-dipropyl-benzeneethanamine is a textbook demonstration of structure-activity relationships in pharmaceutical degradation. Ropinirole's primary vulnerability lies in the alkaline hydrolysis of its lactam ring, whereas the 3-Amino impurity—lacking this ring—is highly base-stable but exquisitely sensitive to oxidation due to its primary aniline moiety. Recognizing these divergent pathways allows analytical scientists to design highly specific, stability-indicating chromatographic methods that ensure drug safety and efficacy.

References

  • Title: Box-Behnken Supported Validation of Stability-Indicating High Performance Thin-Layer Chromatography (HPTLC) Method: An Application in Degradation Kinetic Profiling of Ropinirole. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • Title: Impurity Profiling of the Ropinirole Extended Release Formulation, Identification and Characterization of Potential Degradant. Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). URL: [Link]

  • Title: Ropinirole Impurities and Reference Standards (3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride). Source: Pharmaffiliates. URL: [Link]

Sources

Validation

A Comparative Guide to Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Ropinirole Impurity Assays

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the determination of impurities in Ropinirole, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The focus of this comparison will be on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the sensitivity and reliability of an analytical method.

This guide will delve into two prominent liquid chromatography techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography (UHPLC). By examining the experimental data and the underlying scientific principles, this guide aims to equip you with the knowledge to select the most appropriate analytical strategy for your Ropinirole impurity profiling needs, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1]

The Critical Role of Impurity Profiling in Drug Development

The presence of impurities in a drug substance, even at trace levels, can significantly impact its safety and efficacy. Regulatory agencies worldwide mandate stringent control over impurities. Therefore, the development and validation of sensitive and specific analytical methods are not just a quality control measure but a critical component of the drug development process. The LOD and LOQ are fundamental parameters in this context, as they establish the lower limits of an analytical method's capabilities.

According to the ICH Q2(R1) guidelines, the Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] For impurity analysis, the LOQ is particularly crucial as it defines the threshold at which an impurity can be reliably monitored and controlled.

Comparative Analysis of Ropinirole Impurity Assay Methodologies

This section will compare two distinct, validated analytical methods for the determination of Ropinirole and its impurities: a conventional HPLC-UV method and a modern UHPLC method. The comparison will highlight the differences in their experimental design and, consequently, their performance in terms of LOD and LOQ.

Methodology 1: Stability-Indicating RP-HPLC-UV Method

A robust and reliable method for the quantification of Ropinirole and its degradation products is essential for stability studies. One such validated method utilizes isocratic reverse-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 7) and an organic modifier (e.g., methanol) in an 80:20 (v/v) ratio. The use of a buffered mobile phase is critical to ensure consistent peak shapes and retention times for ionizable compounds like Ropinirole.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 250 nm, which is the maximum absorbance wavelength for Ropinirole.[3]

  • Injection Volume: 20 µL.

The choice of a C18 column is based on its wide applicability and proven performance in separating moderately polar compounds like Ropinirole and its potential impurities. The isocratic elution with a simple mobile phase makes the method straightforward and easily transferable between laboratories. The pH of the mobile phase is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible chromatography.

Methodology 2: Advanced UHPLC Method for Process-Related Impurities

To achieve faster analysis times and higher separation efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically sub-2 µm).[1]

  • Instrumentation: A UHPLC system capable of high-pressure operation.

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm). The C8 stationary phase provides a slightly different selectivity compared to C18, which can be advantageous for resolving closely eluting impurities.[1]

  • Mobile Phase: A gradient elution using a two-solvent system:

    • Solvent A: Aqueous buffer (e.g., phosphate buffer).

    • Solvent B: Acetonitrile or a mixture of acetonitrile and methanol. A gradient elution is often employed in impurity profiling to effectively separate a wide range of impurities with different polarities within a shorter timeframe.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.3-0.6 mL/min.

  • Detection: UV detection at 250 nm.

  • Injection Volume: A smaller injection volume (e.g., 1-5 µL) is typically used in UHPLC to minimize band broadening.

The use of a sub-2 µm particle column in UHPLC leads to a significant increase in theoretical plates, resulting in sharper peaks and improved resolution between closely related impurities. The gradient elution allows for the separation of a broader range of impurities with varying physicochemical properties in a single run. The overall analysis time is significantly reduced compared to the conventional HPLC method, which is a major advantage in high-throughput environments.

Performance Comparison: LOD and LOQ

The following table summarizes the key performance parameters of the two methodologies, with a focus on their reported LOD and LOQ values for Ropinirole. It is important to note that direct comparison of absolute values should be done with caution, as the specific impurities and the matrix can influence these parameters.

ParameterHPLC-UV MethodUHPLC Method
LOD 0.061 µg/mL[4]0.025 µg/mL (as a percentage of a 2.0 mg/mL solution, this is approximately 0.00125%)[1]
LOQ 0.184 µg/mL[4]0.075 µg/mL (as a percentage of a 2.0 mg/mL solution, this is approximately 0.00375%)[1]
Linearity Range 0.2 - 100 µg/mL[4]Not explicitly stated for impurities, but the method was validated for impurities from the reporting threshold.
Analysis Time Typically > 10 minutes< 5 minutes[5]

Expert Interpretation: The data clearly demonstrates the superior sensitivity of the UHPLC method, with significantly lower LOD and LOQ values compared to the conventional HPLC-UV method. This enhanced sensitivity is a direct consequence of the smaller particle size columns and the optimized fluidics of the UHPLC system, which lead to narrower peaks and a better signal-to-noise ratio. The shorter analysis time of the UHPLC method also offers a significant advantage in terms of sample throughput and operational efficiency.

Visualizing the Ropinirole Impurity Assay Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the general workflow for a Ropinirole impurity assay using liquid chromatography.

Ropinirole_Impurity_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC Analysis cluster_data Data Processing & Reporting Sample Weigh Ropinirole Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Ropinirole & Impurity Standards Standard->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter LC_System HPLC/UHPLC System Filter->LC_System Column Analytical Column LC_System->Column Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report (LOD, LOQ, % Impurity) Quantification->Report

Caption: General workflow for Ropinirole impurity analysis.

Conclusion and Recommendations

Both the HPLC-UV and UHPLC methods presented in this guide are capable of providing reliable data for the analysis of Ropinirole impurities. The choice between the two will largely depend on the specific requirements of the laboratory and the stage of drug development.

  • For routine quality control and in environments where high throughput is not a primary concern, the conventional HPLC-UV method offers a robust and cost-effective solution. Its simpler instrumentation and isocratic elution make it easier to implement and less prone to complex troubleshooting.

  • For method development, high-throughput screening, and the analysis of complex impurity profiles, the UHPLC method is the superior choice. Its enhanced sensitivity (lower LOD and LOQ) and significantly shorter analysis times provide a clear advantage in terms of both data quality and laboratory efficiency.

Ultimately, the selection of an analytical method for Ropinirole impurity profiling should be based on a thorough evaluation of the method's validation data, its suitability for the intended purpose, and its alignment with regulatory expectations. This guide provides a solid foundation for making an informed decision, empowering you to ensure the quality and safety of your Ropinirole drug products.

References

  • Jain, D. K., et al. (2012). Development and Validation of Ropinirole Hydrochloride and its Related Compounds by UPLC in API and Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Shabir, G. A. (2008). Managing the Analytical Life-Cycle for Biotechnology Products. BioProcess International. [Link]

  • Novak, M., et al. (2020). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 25(11), 2691. [Link]

  • Coufal, P., et al. (1999). Separation and quantification of ropinirole and some impurities using capillary liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 437-444. [Link]

  • Azeem, A., et al. (2007). Development and validation of a stability-indicating method for determination of ropinirole in the bulk drug and in pharmaceutic. Acta Chromatographica, 19, 94. [Link]

  • Reddy, G. M., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1270-1276. [Link]

  • Sunitha, P. G., et al. (2024). Quantification of Ropinirole Hydrochloride in Tablets by Validated FTIR Spectroscopic and Colorimetric Methods. International Journal of Pharmaceutical and Phytopharmacological Research, 30(1), 114-120. [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]

  • Chandra, A., et al. (2014). Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development and Research. [Link]

  • Barcia-García, E., et al. (2015). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. International Journal of Pharmaceutics, 491(1-2), 310-317. [Link]

  • Ghotbi, F., et al. (2010). A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 7(1), 231-236. [Link]

  • Barcia-García, E., et al. (2015). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. ResearchGate. [Link]

  • Sadashivaiah, R., et al. (2019). QUANTIFICATION OF ROPINIROLE HYDROCHLORIDE IN API AND TABLETS BY NOVEL STABILITY-INDICATING RP-HPLC METHOD: IT'S VALIDATION AND FORCED DEGRADATION STUDIES. ResearchGate. [Link]

  • Thomas, A. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Outsourcing. [Link]

  • Samala, A., et al. (2014). Development and validation of RP-HPLC method for the estimation of ropinirole hydrochloride in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 6(3), 1178-1182. [Link]

  • Sreekanth, N., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF ROPINIROLE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 2(2), 290-297. [Link]

  • European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Kumar, A. S., et al. (2020). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 10(08), 001-010. [Link]

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Comparative

Pharmacological profile comparison of Ropinirole and 3-Amino-N,N-dipropyl-benzeneethanamine

Pharmacological Profile Comparison: Ropinirole vs. 3-Amino-N,N-dipropyl-benzeneethanamine In pharmaceutical development, distinguishing the pharmacological profile of an Active Pharmaceutical Ingredient (API) from its sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profile Comparison: Ropinirole vs. 3-Amino-N,N-dipropyl-benzeneethanamine

In pharmaceutical development, distinguishing the pharmacological profile of an Active Pharmaceutical Ingredient (API) from its synthetic precursors and degradation impurities is paramount for quality control and drug safety. This guide provides an in-depth comparative analysis of Ropinirole , a potent non-ergoline dopamine D2/D3 receptor agonist[1], and 3-Amino-N,N-dipropyl-benzeneethanamine (CAS 1797105-94-2), its primary open-ring synthetic precursor and recognized manufacturing impurity[2].

By examining their structure-activity relationships (SAR) and receptor binding kinetics, we elucidate the mechanistic causality behind why the structural closure of the oxindole ring is an absolute requirement for dopaminergic activity.

Structural Pharmacology & Mechanistic Causality

The pharmacological efficacy of Ropinirole stems from its highly specific interaction with the orthosteric binding site of D2-like dopamine receptors, particularly the D3 and D2 subtypes[3].

  • Ropinirole (Active API): The molecule features a rigid oxindole core that acts as a bioisostere for the catechol ring of endogenous dopamine[4]. The dipropylamino group forms a critical salt bridge with a highly conserved Aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the receptor. Concurrently, the lactam moiety of the oxindole ring provides precise hydrogen-bond vectors (acting as both donor and acceptor) that interact with the Serine microdomain (Ser193, Ser194) in TM5. This dual-anchoring mechanism induces the transmembrane conformational shift necessary to activate the inhibitory Gi/o protein pathway[5].

  • 3-Amino-N,N-dipropyl-benzeneethanamine (Impurity): This compound is the uncyclized, open-ring aniline analog of Ropinirole[6]. Lacking the carbonyl carbon that forms the rigid oxindole lactam, the molecule possesses high rotational degrees of freedom and loses the essential hydrogen-bond acceptor. Consequently, it fails to stabilize the receptor's active state conformation. Pharmacologically, it is rendered inactive, ensuring that this specific manufacturing impurity does not elicit off-target dopaminergic or toxicological effects[7].

Pathway Rop Ropinirole (Active API) D2R D2/D3 Receptor (TM3 Asp114 / TM5 Ser) Rop->D2R High Affinity Agonism (Ki < 10 nM) Imp 3-Amino-N,N-dipropyl- benzeneethanamine (Impurity) Imp->D2R No Binding (Steric/H-Bond Failure) Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction

Differential activation of Gi/o-coupled D2/D3 receptors by Ropinirole vs. its inactive impurity.

Comparative Quantitative Data

The following table summarizes the pharmacological metrics, validating the critical necessity of the oxindole pharmacophore for target engagement[8].

ParameterRopinirole (API)3-Amino-N,N-dipropyl-benzeneethanamine
Role in Drug Lifecycle Active Pharmaceutical Ingredient[5]Synthetic Precursor / Degradation Impurity[2]
D2 Receptor Affinity (Ki) ~ 10 - 20 nM> 10,000 nM (Negligible)
D3 Receptor Affinity (Ki) ~ 1 - 5 nM> 10,000 nM (Negligible)
Functional Activity (cAMP) Full Agonist (Inhibits AC)Inactive (No AC inhibition)
Structural Integrity Closed oxindole ring (rigid)Open aniline ring (flexible, lacks carbonyl)

Experimental Protocols for Pharmacological Validation

To empirically validate the SAR hypotheses and ensure the impurity does not possess residual activity, the following self-validating experimental systems are employed.

Protocol A: Radioligand Displacement Binding Assay (Affinity Profiling)

Causality & Design: This assay measures the ability of the test compounds to displace[3H]-Spiperone, a well-characterized D2/D3 antagonist. By utilizing an antagonist radioligand, we accurately calculate the inhibition constant (Ki) without the confounding variables of receptor internalization that frequently occur with agonist radioligands.

  • Cell Culture & Membrane Preparation: Culture CHO-K1 cells stably expressing human D2 or D3 receptors. Harvest cells in Tris-HCl buffer (pH 7.4) and homogenize. Rationale: CHO cells lack endogenous dopamine receptors, providing a clean background to prevent signal interference.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-Spiperone, and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of either Ropinirole or 3-Amino-N,N-dipropyl-benzeneethanamine.

  • Controls (Self-Validation): Include a total binding well (vehicle only) and a non-specific binding (NSB) well containing 10 µM Haloperidol. Rationale: The NSB well ensures that the radioactivity measured is specifically bound to the target receptor and not merely adhering to the plastic plate or lipid membrane.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow S1 1. Cell Culture (CHO cells expressing D2/D3) S2 2. Membrane Preparation (Homogenization & Centrifugation) S1->S2 S3 3. Radioligand Incubation ([3H]-Spiperone + Test Compounds) S2->S3 S4 4. Rapid Filtration (GF/B filters to isolate bound ligand) S3->S4 S5 5. Scintillation Counting (Quantify radioactivity) S4->S5 S6 6. Data Analysis (Calculate IC50 and Ki via Cheng-Prusoff) S5->S6

Step-by-step workflow for the radioligand displacement binding assay.

Protocol B: Forskolin-Stimulated cAMP Accumulation Assay (Functional Agonism)

Causality & Design: Binding affinity does not inherently equal receptor activation. To prove Ropinirole is a functional agonist and the impurity is functionally inert, we must measure downstream signaling. Because D2/D3 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase (AC)[5]. We use Forskolin to artificially stimulate AC and raise baseline cAMP; a true agonist will suppress this Forskolin-induced cAMP spike.

  • Cell Seeding: Seed D2/D3-expressing CHO cells in a 384-well plate at 10,000 cells/well.

  • Stimulation & Treatment: Treat cells simultaneously with 10 µM Forskolin (to stimulate cAMP production) and serial dilutions of the test compounds. Include 500 µM IBMX to inhibit phosphodiesterases. Rationale: IBMX prevents the cellular degradation of cAMP, ensuring that the measured cAMP levels accurately reflect the real-time activity of adenylyl cyclase.

  • Detection: After a 30-minute incubation, lyse the cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent.

  • Readout: Measure the FRET signal. Ropinirole will demonstrate a dose-dependent decrease in the FRET signal (indicating cAMP reduction), whereas 3-Amino-N,N-dipropyl-benzeneethanamine will yield a flat response curve, indistinguishable from the Forskolin-only baseline control.

References

  • Pharmacologic profile of ropinirole: a nonergoline dopamine agonist Source: Neurology (PubMed - NIH) URL:[Link]

  • Ropinirole - Mechanism of Action and Pharmacology Source: StatPearls (NCBI Bookshelf - NIH) URL:[Link]

  • Exploring the Pharmaceutical Significance and Analytical Landscape of Ropinirole Source: Taylor & Francis Online URL:[Link]

  • Isolation and structure elucidation of a new impurity of ropinirole hydrochloride Source: ResearchGate URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride

This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS No. 1797105-94-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride (CAS No. 1797105-94-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory operations.

Core Principles: Hazard Analysis and Risk Mitigation

Understanding the chemical nature of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride is foundational to its safe handling and disposal. As a substituted aromatic amine hydrochloride, its reactivity profile dictates the necessary precautions. While a specific, comprehensive Safety Data Sheet (SDS) for this exact impurity standard is not widely available, we can infer its primary hazards based on its structural class.

Causality of Hazards: The molecule combines an aromatic ring, a basic tertiary amine group, and a hydrochloride salt. This structure suggests potential for skin and eye irritation or corrosion, respiratory irritation, and aquatic toxicity, which are common characteristics of this chemical family.[1][2][3][4] The hydrochloride salt form indicates it is acidic in solution and will react with bases. Critically, as an amine, it is incompatible with strong acids (despite being a salt) and oxidizing agents, which can lead to vigorous or violent reactions.[5][6][7]

Anticipated Hazard Profile

Hazard Category Potential Effect & Scientific Rationale
Skin & Eye Contact Causes irritation and potentially severe burns.[2][8] Amines can be corrosive to tissues upon prolonged contact.
Inhalation May cause respiratory tract irritation.[2] Fine powders or aerosols can be easily inhaled.
Ingestion Harmful if swallowed.[4][9][10] Possesses acute oral toxicity typical of many biologically active small molecules.
Chemical Reactivity Incompatible with strong oxidizing agents and bases. Mixing can lead to exothermic and potentially hazardous reactions.[5][7]

| Environmental | Potentially harmful to aquatic life.[1] Amine compounds should not be released into drains or the environment.[1][11] |

Immediate Safety Protocols: PPE and Spill Management

Proactive safety measures are paramount. The following protocols for personal protective equipment (PPE) and spill management should be standard operating procedure when handling this compound.

Required Personal Protective Equipment (PPE)

Personnel handling the compound or its waste must wear appropriate PPE to prevent exposure.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities or creating dust, use a NIOSH/MSHA approved respirator.[8]

Spill Response Protocol

In the event of a spill, immediate and correct action can prevent a minor incident from escalating.

  • Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access.

  • Don PPE: Wear the full PPE described in section 2.1.

  • Contain & Absorb: For solid spills, carefully sweep up the material to avoid generating dust.[8] For solutions, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect Waste: Shovel the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Standard Operating Procedure for Disposal

The primary and most secure method for disposing of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride is through a licensed hazardous waste management service, coordinated by your institution's EHS department. Direct disposal into regular trash or sanitary sewers is strictly prohibited.[1]

Step-by-Step Disposal Workflow
  • Segregation: This is the most critical first step. Designate a specific waste stream for this compound. It MUST be kept separate from other chemical wastes, especially strong acids, bases, and oxidizers, to prevent dangerous reactions.[1][5][12]

  • Container Selection:

    • Utilize a container made of compatible material (the original product container is often ideal).[5][13]

    • The container must be in good condition, free of leaks, and have a tightly fitting, sealable lid.[5][14] Open funnels are not acceptable.[5]

  • Waste Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[14]

    • Clearly write the full chemical name: "3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride" and its CAS number "1797105-94-2". Do not use abbreviations or chemical formulas.[5]

    • List all constituents and their approximate percentages.

    • Include the name of the principal investigator and the laboratory location.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[13]

    • The storage area must be cool, well-ventilated, and away from direct sunlight or heat sources.[1]

    • Ensure secondary containment is used to capture any potential leaks.

    • Store away from incompatible materials.[5][12]

  • Scheduling Disposal:

    • Once the container is full, or on a routine basis, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste transfer.

Decontamination and Empty Container Management

Empty containers that once held 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride are still considered hazardous waste until properly decontaminated.[7][13]

Protocol for Triple Rinsing
  • Select a Solvent: Choose a suitable solvent that can fully dissolve the compound residue.

  • First Rinse: Add a small amount of the solvent to the empty container, cap it securely, and rinse thoroughly.

  • Collect Rinsate: Pour the rinsate into your designated hazardous waste container for this chemical. This is crucial; the rinsate is hazardous waste.[13]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.

  • Final Disposal: After triple rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container can typically be disposed of in the regular waste (for plastic) or glassware waste, but only after defacing or removing the original label.[5][13] Always confirm this final step with your local EHS guidelines.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride waste.

DisposalWorkflow start Waste Generation: 3-Amino-N,N-dipropyl- benzeneethanamine HCl segregate Step 1: Segregate Waste Isolate from acids, bases, and oxidizers. start->segregate empty_container Empty Container? start->empty_container If container is empty container Step 2: Select Container Compatible, sealed, good condition. segregate->container label Step 3: Label Container 'HAZARDOUS WASTE' Full Chemical Name & CAS No. container->label store Step 4: Store Safely In designated Satellite Accumulation Area (SAA). label->store pickup Step 5: Schedule Pickup Contact Environmental Health & Safety (EHS) Office. store->pickup end Final Disposal by Licensed Professionals pickup->end empty_container->segregate No (Waste Present) triple_rinse Decontaminate: Triple rinse with solvent. empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container (Deface Label) triple_rinse->dispose_container collect_rinsate->container Add to waste

Caption: Disposal workflow for 3-Amino-N,N-dipropyl-benzeneethanamine HCl.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride | CAS No- 1797105-94-2. Chemicea Pharma.
  • SAFETY DATA SHEET - 3-Amino-3-phenyl-1-propanol. Fisher Scientific.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Hazardous Waste Disposal Procedures. Princeton University, Environmental Health and Safety.
  • SAFETY DATA SHEET - 3-Phenylphenol. Sigma-Aldrich.
  • SAFETY DATA SHEET - BAYPREG® F 315 COMP B. Covestro LLC.
  • SAFETY DATA SHEET - N-Phenylbenzylamine. Fisher Scientific.
  • In-Laboratory Treatment of Chemical Waste. University of British Columbia, Safety & Risk Services.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University, Radiological and Environmental Management.
  • SAFETY DATA SHEET - 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Dimethylaminopropiophenone hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Laurylamine Dipropylenediamine. AEB Group.
  • SAFETY DATA SHEET - Benzene-1,3-Dimethaneamine. CUSTOM Building Products.
  • Safety Data Sheet - N,N-Dipropyltryptamine. Angene Chemical.
  • Chemical Waste Guidelines. University of Minnesota, Health, Safety & Risk Management.
  • Chemical Waste Management Guide. Auburn University, Risk Management and Safety.
  • Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. Carl Roth.
  • 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.

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